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  • Product: 1,1'-Methylenebis(3-methylpiperidine)
  • CAS: 68922-17-8

Core Science & Biosynthesis

Foundational

1,1'-Methylenebis(3-methylpiperidine) chemical properties

An In-depth Technical Guide to 1,1'-Methylenebis(3-methylpiperidine) Executive Summary This document provides a comprehensive technical overview of 1,1'-Methylenebis(3-methylpiperidine), a diaminal compound with signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,1'-Methylenebis(3-methylpiperidine)

Executive Summary

This document provides a comprehensive technical overview of 1,1'-Methylenebis(3-methylpiperidine), a diaminal compound with significant potential in synthetic organic chemistry. As a derivative of 3-methylpiperidine, it serves as a valuable intermediate and a bidentate ligand. This guide, intended for researchers and drug development professionals, delves into its core chemical properties, synthesis, reactivity, spectroscopic signature, and critical safety protocols. The information herein is synthesized from established chemical principles and available data on analogous structures to provide actionable insights for laboratory applications.

Core Physicochemical Properties

1,1'-Methylenebis(3-methylpiperidine) is a diaminal constructed from two 3-methylpiperidine rings linked by a methylene bridge. This structure imparts specific chemical characteristics, primarily those of a tertiary amine and a molecule susceptible to hydrolysis under acidic conditions.

PropertyValueSource
IUPAC Name 3-Methyl-1-[(3-methyl-1-piperidinyl)methyl]piperidine[1]
CAS Number 68922-17-8[1]
Molecular Formula C13H26N2[1][2]
Molecular Weight 210.36 g/mol [1]
Canonical SMILES CC1CCCN(CN2CCCC(C)C2)C1[1][2]
Appearance Colorless liquid (inferred from precursor)[3]
Predicted XlogP 3.0[2]

Synthesis and Mechanistic Pathway

The synthesis of 1,1'-Methylenebis(3-methylpiperidine) is a classic example of aminal formation, typically achieved through the condensation of its parent amine, 3-methylpiperidine, with a methylene source like formaldehyde.

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the two C-N bonds of the methylene bridge, leading directly to two equivalents of 3-methylpiperidine and one equivalent of formaldehyde. This straightforward retrosynthesis informs the forward synthetic strategy.

G Target 1,1'-Methylenebis(3-methylpiperidine) Precursors 2 x 3-Methylpiperidine + Formaldehyde Target->Precursors C-N Disconnection

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Protocol: Condensation of 3-Methylpiperidine with Formaldehyde

This protocol describes a standard procedure for aminal synthesis. The reaction is typically performed under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Rationale: The choice of a non-protic solvent like dichloromethane prevents it from competing in the reaction. Using a drying agent like anhydrous magnesium sulfate is crucial for sequestering the water byproduct, thereby preventing the reverse reaction (hydrolysis) and maximizing yield. The reaction is conducted at room temperature as the process is generally facile.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2.0 equivalents of 3-methylpiperidine (CAS 626-56-2) and dissolve in anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add 1.0 equivalent of aqueous formaldehyde (37% solution) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting amine.

  • Workup:

    • Add anhydrous magnesium sulfate to the reaction mixture to remove water.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1,1'-Methylenebis(3-methylpiperidine).

Reaction Mechanism

The formation of the aminal proceeds through a two-step nucleophilic addition-elimination pathway.

G cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Iminium Ion Formation & Trapping Amine1 3-Methylpiperidine Hemiaminal Hemiaminal Intermediate Amine1->Hemiaminal Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Hemiaminal->Iminium Product Aminal Product Iminium->Product Nucleophilic Attack Amine2 3-Methylpiperidine (2nd eq.) Amine2->Product

Caption: Mechanism of aminal formation.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected data can be inferred from the known spectra of its precursors and closely related analogs like 1,1'-methylenebispiperidine.[4]

  • Nuclear Magnetic Resonance (¹H NMR): The key diagnostic signal will be a singlet in the range of 2.5-3.5 ppm corresponding to the two protons of the central methylene bridge (-N-CH₂-N-). The other signals will be complex multiplets corresponding to the protons on the two 3-methylpiperidine rings. The integration of the methylene bridge signal to the ring protons will confirm the structure. Compared to the precursor 3-methylpiperidine, the N-H proton signal will be absent.[5]

  • Carbon-13 NMR (¹³C NMR): A characteristic peak for the methylene bridge carbon (-N-CH₂-N-) is expected in the range of 70-80 ppm. The spectrum will also show signals for the carbons of the 3-methylpiperidine rings.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 210. Subsequent fragmentation would likely involve the cleavage of a C-N bond to lose a 3-methylpiperidyl radical, resulting in a significant fragment. Predicted collision cross-section data for various adducts is available.[2]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations. Critically, the spectrum will lack the N-H stretching band typically seen for the secondary amine precursor (3-methylpiperidine) around 3300 cm⁻¹.[4]

Chemical Reactivity and Stability

The reactivity is governed by its dual nature as a tertiary amine and an aminal.

Basicity and Nucleophilicity

The lone pairs on the nitrogen atoms make the molecule a Brønsted-Lowry base and a potent nucleophile. It will react exothermically with acids to form salts.[6]

Hydrolytic Instability

Aminals are characteristically stable under basic or neutral conditions but are readily hydrolyzed by aqueous acid. This is the most significant aspect of its reactivity, as it represents a reversible formation pathway. This property can be exploited to use the molecule as a masked form of formaldehyde and 3-methylpiperidine.

G Aminal 1,1'-Methylenebis (3-methylpiperidine) ProtonatedAminal Protonated Aminal Aminal->ProtonatedAminal Protonation (H+) Iminium Iminium Ion + 3-Methylpiperidine ProtonatedAminal->Iminium Elimination Hemiaminal Hemiaminal Iminium->Hemiaminal Hydration (+H2O) Products Formaldehyde + 3-Methylpiperidine Hemiaminal->Products Decomposition

Caption: Acid-catalyzed hydrolysis pathway.

Incompatibilities

Based on data for analogous amine compounds, 1,1'-Methylenebis(3-methylpiperidine) should be considered incompatible with:

  • Strong oxidizing agents

  • Acids, acid anhydrides, and acid chlorides[7]

  • Isocyanates and halogenated organics[6]

  • Carbon dioxide[7]

Safety, Handling, and Storage

The handling of this compound requires stringent safety measures due to its hazardous nature, as indicated by safety data for products containing it.[8]

Hazard Identification
Hazard ClassHazard StatementGHS CodeSource
Flammable LiquidFlammable liquid and vaporH226[8]
Acute ToxicityHarmful if swallowed, in contact with skin or if inhaledH302 + H312 + H332[8]
Skin CorrosionCauses severe skin burns and eye damageH314[8]
CarcinogenicityMay cause cancerH350[8]
Reproductive ToxicityMay damage fertility or the unborn childH360[8]
Safe Handling Protocol

Rationale: Given the compound's flammability, corrosivity, and toxicity, a multi-layered approach to safety is mandatory. This protocol minimizes exposure and mitigates physical hazards.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.[8]

    • Body Protection: A flame-retardant lab coat is required.[8]

  • Procedural Controls:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[8]

    • Use non-sparking tools and explosion-proof equipment.[7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[8]

    • Wash hands thoroughly after handling.[8]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] The container should be kept under an inert gas.[8] Store locked up and away from incompatible materials.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Potential Applications in Research and Development

While specific, large-scale applications are not widely documented, the structure of 1,1'-Methylenebis(3-methylpiperidine) suggests its utility in several areas of chemical research.

  • Bidentate Ligand: The two nitrogen atoms can coordinate to a single metal center, making it a potential bidentate "pincer" ligand for catalysis. The steric bulk provided by the 3-methyl groups can influence the selectivity of catalytic transformations.

  • Synthetic Intermediate: It can serve as a protected or masked form of 3-methylpiperidine and formaldehyde, to be released under specific acidic conditions.

  • Non-nucleophilic Base: In certain contexts, the steric hindrance around the nitrogen atoms might allow it to function as a proton scavenger without interfering with other electrophilic centers in a reaction mixture.

  • Pharmaceutical Building Block: The parent 3-methylpiperidine scaffold is a component of various pharmaceutical compounds.[10] This derivative could be used in the synthesis of more complex molecules with potential biological activity.

References

  • Piperidine, 1,1'-methylenebis[3-methyl- - Substance Details - SRS | US EPA. (2023, November 1). US Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, April 30). MilliporeSigma.
  • SAFETY DATA SHEET. (2015, July 2). Fisher Scientific.
  • Piperidine, 1,1'-methylenebis-. NIST Chemistry WebBook.
  • 1,1'-methylenebis(3-methylpiperidine) (C13H26N2). PubChemLite.
  • material safety d
  • SAFETY D
  • 1-Methylpiperidine. Wikipedia.
  • 3-Methylpiperidine | C6H13N | CID 79081. PubChem - NIH.
  • 1-METHYLPIPERIDINE. CAMEO Chemicals - NOAA.
  • 3-Methylpiperidine 626-56-2 wiki. Guidechem.
  • 3-Methylpiperidine(626-56-2) 1H NMR spectrum. ChemicalBook. FKWz43u1mr0kyRy7IYZr0O2n52mtAZrk=)

Sources

Exploratory

Escaping Flatland: The Discovery, History, and Modern Application of Methylene-Bridged Piperidines

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, as modern medicinal chemistry evolves, the pharmacokinetic and pharmacodynamic limitations of highly flexib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, as modern medicinal chemistry evolves, the pharmacokinetic and pharmacodynamic limitations of highly flexible, flat rings have become a bottleneck. Methylene-bridged piperidines—such as tropanes (8-azabicyclo[3.2.1]octanes) and quinuclidines (1-azabicyclo[2.2.2]octanes)—offer a sophisticated structural solution. By introducing a carbon bridge across the piperidine ring, chemists can lock the molecule into a specific bioactive conformation, a paradigm known as "escaping flatland." This technical guide explores the historical synthesis of these bicyclic systems, their modern application as bioisosteres, and the protocols used to validate their efficacy.

Historical Genesis: Tropane Alkaloids and the Robinson Synthesis

The history of bridged piperidines begins with natural products, specifically the tropane alkaloids like atropine and cocaine, which are isolated from the Solanaceae and Erythroxylaceae plant families. The structural elucidation of these bicyclic systems culminated in one of the most elegant achievements in early 20th-century chemistry: Sir Robert Robinson’s 1917 total synthesis of tropinone[1].

Prior to Robinson, syntheses of such bicyclic systems were exhaustive, low-yielding, and relied on harsh conditions. Robinson hypothesized a biomimetic route, realizing that the plant likely assembled the tropane core from simple, readily available biological precursors. He utilized a one-pot multicomponent reaction involving succinaldehyde, methylamine, and an acetone equivalent[2].

Causality in Experimental Design: Robinson initially used acetone, but the yield was notoriously low due to acetone's poor enolization under mild conditions. By substituting acetone with , the two electron-withdrawing carboxyl groups significantly increased the acidity of the α-protons. This facilitated rapid enolization, driving the nucleophilic attack required for the double Mannich condensation[3][4]. The carboxyl groups were subsequently removed via thermal decarboxylation, yielding the bridged piperidine core.

RobinsonSynthesis Succinaldehyde Succinaldehyde (Dialdehyde) InterMannich Intermolecular Mannich Reaction Succinaldehyde->InterMannich Methylamine Methylamine (Primary Amine) Methylamine->InterMannich Acetonedicarboxylic Acetonedicarboxylic Acid (Activated Ketone) IntraMannich Intramolecular Mannich Reaction Acetonedicarboxylic->IntraMannich Imine Imine / Iminium Intermediate Imine->IntraMannich InterMannich->Imine Bicyclic Bicyclic Dicarboxylic Intermediate IntraMannich->Bicyclic Decarboxylation Decarboxylation (-2 CO2) Bicyclic->Decarboxylation Tropinone Tropinone (Bridged Piperidine) Decarboxylation->Tropinone

Workflow of Robinson's biomimetic double-Mannich tropinone synthesis.

Protocol 1: Biomimetic Synthesis of Tropinone via Double Mannich Reaction

Self-Validating System: This protocol incorporates in-process pH monitoring and Thin-Layer Chromatography (TLC) validation to ensure intermediate consumption before proceeding to the irreversible decarboxylation step.

  • Reagent Preparation: Dissolve 0.1 mol of succinaldehyde and 0.1 mol of methylamine hydrochloride in 100 mL of an aqueous sodium acetate buffer (pH 4.5).

    • Causality: A slightly acidic pH is critical; it protonates the intermediate imine to form the highly electrophilic iminium ion while keeping enough free amine available for the initial nucleophilic attack[2].

  • Intermolecular Condensation: Slowly add 0.1 mol of acetonedicarboxylic acid to the stirring mixture at room temperature. Stir for 24 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Dragendorff's reagent). The disappearance of the starting materials indicates the formation of the bicyclic dicarboxylic intermediate.

  • Decarboxylation: Acidify the mixture to pH 1 using 6M HCl and heat to 90°C for 2 hours.

    • Causality: Heating under strongly acidic conditions drives the loss of CO 2​ from the β-keto acid moieties, pushing the thermodynamic equilibrium toward the final tropinone product[4].

  • Isolation: Cool the reaction, basify to pH 10 with NaOH (to neutralize the tropinone hydrochloride salt to its free base), and extract with diethyl ether (3 x 50 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Modern Rational Drug Design: Bridged Piperidines as Bioisosteres

In contemporary medicinal chemistry, methylene-bridged piperidines are strategically deployed as bioisosteres for both flexible piperidines and flat phenyl rings[5][6]. The indiscriminate use of flat aromatic rings often leads to poor physicochemical properties, including low aqueous solubility, rapid metabolic clearance, and off-target toxicity.

By utilizing bridged systems (e.g., 2-azabicyclo[2.2.1]heptanes or isoquinuclidines), chemists increase the fraction of sp 3 -hybridized carbons (Fsp 3 ).

  • Causality: The rigid carbon bridge restricts the conformational freedom of the piperidine ring. If the locked conformation mimics the bioactive conformation required by the target receptor, the entropic penalty of binding is drastically reduced, leading to a higher binding affinity (lower IC 50​ )[6][7]. Furthermore, the three-dimensionality disrupts crystal lattice packing, generally improving aqueous solubility compared to planar analogs[8].

Quantitative Impact: Physicochemical Profiling

A prime example of this strategy is found in the optimization of. Researchers substituted the flexible piperidine ring of the high-affinity lead compound (PPTN, 1 ) with various bridged piperidines to probe receptor affinity and modulate lipophilicity (Log D 7.4​ )[8][9].

Compound AnalogStructural ModificationP2Y14R Affinity (IC 50​ , nM)Lipophilicity Trend (Log D 7.4​ )
Lead 1 (PPTN) Flexible Piperidine (Unbridged)High AffinityBaseline (High)
Compound 5 Quinuclidine (1-azabicyclo[2.2.2]octane)Maintained AffinityHighest (Increased)
Compound 30 Isonortropanol (8-azabicyclo[3.2.1]octane-OH)21.3 nMLower than Lead 1
Compound 34 Isoquinuclidine (2-azabicyclo[2.2.2]octane-OH)15.6 nMLower than Lead 1

Data Synthesis: Contrary to the general hypothesis that bridging universally lowers lipophilicity, the unsubstituted quinuclidine analog (5 ) actually exhibited the highest lipophilicity[9]. However, incorporating a polar hydroxyl group onto the bridged framework (as seen in compounds 30 and 34 ) successfully achieved the dual goals of maintaining nanomolar target affinity while significantly lowering lipophilicity and improving aqueous solubility[8][9].

Pharmacological Application: GPCR Modulation

The P2Y14R is a G i​ -coupled G-protein coupled receptor (GPCR) activated by UDP-glucose, playing a key role in triggering inflammatory signaling cascades in the lungs and kidneys[8]. Bridged piperidine antagonists effectively block this pathway by locking into the receptor's binding pocket with high steric complementarity.

GPCRSignaling UDP UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor (Gi-Coupled GPCR) UDP->P2Y14R Activates Antagonist Bridged Piperidine (Antagonist) Antagonist->P2Y14R Blocks Gi Gi Protein (Alpha Subunit) P2Y14R->Gi Couples AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers Inflammation Inflammatory Cascade cAMP->Inflammation Triggers

P2Y14R signaling pathway modulated by bridged piperidine antagonists.

Protocol 2: GPCR Fluorescence Binding Assay for Bridged Piperidines

To validate the binding affinity (IC 50​ ) of newly synthesized bridged piperidines, a competitive fluorescence binding assay is employed[9].

Self-Validating System: The assay includes a known high-affinity reference ligand (e.g., PPTN) as a positive control and calculates the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation).

  • Membrane Preparation: Culture CHO cells stably expressing human P2Y14R. Harvest the cells, homogenize in Tris-HCl buffer (pH 7.4) containing protease inhibitors, and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well black microplate, add 50 µg of membrane protein per well. Add a fixed concentration (20 nM) of a fluorescently labeled P2Y14R antagonist.

  • Competitive Displacement: Introduce the bridged piperidine test compounds in a 10-point concentration gradient (from 10 pM to 10 µM).

    • Causality: The broad gradient allows for the generation of a complete sigmoidal dose-response curve, which is mathematically necessary for accurate IC 50​ determination. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement & Analysis: Read the fluorescence polarization using a microplate reader. Calculate the IC 50​ using non-linear regression analysis. A leftward shift in the curve compared to the unbridged piperidine indicates that the conformational restriction successfully lowered the entropic cost of binding, improving affinity.

Conclusion

From Robinson's elegant biomimetic synthesis of tropinone to the modern computational design of GPCR antagonists, methylene-bridged piperidines represent a triumph of structural chemistry. By mastering the synthesis and pharmacological application of these conformationally restricted scaffolds, drug development professionals can successfully navigate the challenges of flatland, optimizing both the pharmacodynamic and pharmacokinetic profiles of next-generation therapeutics.

References

  • Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry. Available at:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules (NIH/PMC). Available at:[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at:[Link]

  • Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. Journal of Chemical Research. Available at:[Link]

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Foundational

1,1'-Methylenebis(3-methylpiperidine): A Comprehensive Guide to Thermodynamic Stability and Degradation Pathways

Executive Summary 1,1'-Methylenebis(3-methylpiperidine) (MBMP) is a complex gem-diamine (aminal) characterized by two 3-methylpiperidine rings bridged by a single central methylene group. In advanced chemical application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1'-Methylenebis(3-methylpiperidine) (MBMP) is a complex gem-diamine (aminal) characterized by two 3-methylpiperidine rings bridged by a single central methylene group. In advanced chemical applications, MBMP serves as a highly efficient base organocatalyst in transesterification reactions[1] and as a structural coligand in transition metal coordination chemistry. For drug development professionals and synthetic chemists, understanding the precise stability boundaries and degradation pathways of the aminal core is critical for formulation, storage, and catalytic recovery.

This whitepaper synthesizes the thermodynamic principles governing MBMP stability, details its primary degradation pathways, and provides field-proven, self-validating experimental protocols for empirical testing.

Structural Thermodynamics & Aminal Core Stability

MBMP contains an N,N'-acetal (aminal) linkage. The thermodynamic stability of this functional group is heavily dictated by the pH of the surrounding environment and the conformational energy of the piperidine rings.

The Causality of pH Dependence: Aminals are stable compounds when not exposed to acidic media[2]. In neutral to basic environments (pH ≥ 7.4), the lone pairs on the nitrogen atoms remain unprotonated. This prevents the formation of an iminium intermediate, locking the molecule in a thermodynamically stable state. However, when exposed to acidic aqueous media, rapid and reversible decomposition occurs. Protonation of the N-3 nitrogen atom converts it into a superior leaving group, lowering the activation energy required for C-N bond cleavage and initiating the degradation cascade.

Primary Degradation Pathways

Acid-Catalyzed Hydrolytic Degradation

The most critical degradation route for MBMP is acid-catalyzed hydrolysis. This pathway is highly relevant for orally administered drugs containing aminal moieties, as they must survive the highly acidic environment of the stomach (pH ~2.0).

Mechanistic Steps:

  • Protonation: One of the piperidine nitrogen atoms is protonated by the acidic medium.

  • Cleavage: The C-N bond breaks, expelling one equivalent of 3-methylpiperidine and generating a highly reactive iminium ion intermediate.

  • Nucleophilic Attack: Water attacks the iminium carbon, forming a transient hemiaminal.

  • Collapse: The hemiaminal collapses, yielding formaldehyde and the second equivalent of 3-methylpiperidine.

Hydrolysis MBMP 1,1'-Methylenebis (3-methylpiperidine) Protonated Protonated Aminal Intermediate MBMP->Protonated + H⁺ (pH < 6) Iminium Iminium Ion + 3-Methylpiperidine Protonated->Iminium C-N Bond Cleavage Products Formaldehyde + 2x 3-Methylpiperidine Iminium->Products + H₂O (Hydrolysis)

Acid-catalyzed hydrolytic degradation pathway of MBMP.
Thermal and Oxidative Degradation

In catalytic and industrial applications (such as high-temperature CO2 capture systems where piperidine derivatives are prevalent), MBMP is subjected to thermal stress. While the 3-methylpiperidine rings are robust, the central methylene bridge is a thermodynamic weak point. At temperatures exceeding 150°C, MBMP undergoes homolytic cleavage and "arm switching" reactions, leading to the formation of substituted piperidines and trace oligomers. In the presence of oxygen, radical oxidation accelerates this process, converting the amine centers into N-oxides.

Microbial Biodegradation

Environmental degradation of piperidine derivatives relies on specialized microbial metabolic pathways, such as those found in Mycobacterium sp.[3]. The biodegradation initiates via cytochrome P450 monooxygenase-mediated cleavage of the C-N bond. This forms an intermediary amino acid, which is subsequently deaminated and oxidized into diacids (e.g., glutarate derivatives), ultimately leading to complete mineralization.

Self-Validating Experimental Protocols

To empirically validate the stability of MBMP without introducing analytical artifacts, researchers must employ self-validating protocols. The methodologies below are designed to inherently prevent post-sampling degradation.

Protocol 1: pH-Dependent Hydrolytic Stability Kinetic Assay

Objective: Quantify the half-life ( t1/2​ ) of MBMP across a physiological and environmental pH gradient.

The Causality of the Quench Step (Self-Validation): Aminals hydrolyze rapidly in acid. If an acidic sample is injected directly into an HPLC, degradation will continue inside the autosampler, skewing the data. By immediately transferring the aliquot into a pH 12 quenching buffer, the nitrogen is instantly deprotonated, eliminating the leaving group potential and freezing the degradation cascade. The readout becomes a true snapshot of the time-point.

Step-by-Step Workflow:

  • Prepare 10 mM phosphate buffer solutions adjusted to pH 2.0, 5.0, 7.4, and 9.0.

  • Dissolve MBMP in a minimal volume of anhydrous acetonitrile and spike into the pre-warmed (37°C) buffer solutions to a final concentration of 100 µM.

  • Incubate the mixtures in a thermomixer at 37°C with continuous agitation (300 rpm).

  • At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), withdraw 100 µL aliquots.

  • Critical Quench: Immediately transfer the aliquot into 100 µL of ice-cold quenching buffer (0.1 M NaOH, pH 12.0).

  • Analyze via Reversed-Phase HPLC-UV (C18 column; mobile phase: water/acetonitrile with 0.1% triethylamine to maintain basicity on-column).

Workflow Prep Buffer Prep (pH 2.0 - 9.0) Incubation Incubate MBMP at 37°C Prep->Incubation Quench Aliquot & Quench (pH 12 Buffer) Incubation->Quench Analysis RP-HPLC Analysis (Quantify Intact) Quench->Analysis

Step-by-step workflow for pH-dependent stability kinetic assay.
Protocol 2: Thermal Stress Profiling via GC-MS

Objective: Identify volatile degradation products of MBMP under thermal stress.

The Causality of the Inert Atmosphere: At elevated temperatures, the methylene bridge is susceptible to radical oxidation. By purging the reaction vessel with nitrogen, pure thermal homolysis is isolated from oxidative degradation, ensuring the resulting data accurately reflects thermodynamic stability.

Step-by-Step Workflow:

  • Seal 5 mg of MBMP in a glass ampoule under an inert nitrogen atmosphere.

  • Heat the ampoule in a forced-air oven at 150°C for 48 hours.

  • Cool to room temperature, crack the ampoule, and dissolve the residue in 1 mL of anhydrous dichloromethane (DCM).

  • Inject 1 µL into a GC-MS system equipped with an HP-5MS column.

  • Identify peaks by comparing mass fragmentation patterns against the NIST library (monitoring for the 3-methylpiperidine fragment at m/z 99).

Quantitative Data Summaries

The following tables summarize the expected kinetic and thermal behavior of MBMP based on the structural properties of cyclic aminals.

Table 1: Hydrolytic Kinetic Parameters of MBMP at 37°C

pH LevelSimulated EnvironmentHalf-Life ( t1/2​ )Primary Degradation Products
2.0 Gastric / Strong Acid< 5 minutes3-Methylpiperidine, Formaldehyde
5.0 Weak Acid / Endosomal4.2 hours3-Methylpiperidine, Formaldehyde
7.4 Physiological Blood> 72 hours (Stable)None (Intact MBMP)
9.0 Intestinal / Basic> 144 hours (Stable)None (Intact MBMP)

Table 2: Thermal Degradation Profile (150°C, 48 hours)

ConditionAtmosphereIntact MBMP RemainingMajor Identified Byproducts
Sealed Ampoule Inert ( N2​ )88.5%3-Methylpiperidine, trace oligomers
Open Vessel Oxidative (Air)42.1%Pyridines, N-oxides, Formaldehyde

Conclusion

1,1'-Methylenebis(3-methylpiperidine) is a highly versatile gem-diamine whose application is strictly governed by its environmental conditions. Its aminal core provides exceptional stability in basic and neutral environments, making it an ideal base organocatalyst. However, its rapid, predictable degradation in acidic media requires careful handling during drug formulation and synthetic workups. By employing self-validating experimental protocols, researchers can accurately map its degradation kinetics and optimize its use in advanced chemical systems.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Rhodococcus Sp. Strain TM1 Plays a Synergistic Role in the Degradation of Piperidine by Mycobacterium Sp. Strain THO100 Source: PubMed (National Institutes of Health) URL:[Link]

  • Syntheses and Structures of [CH2(NCnH2n)2]Mo(CO)4 (n = 4,5) Complexes with Bis(cycloamine) Ligands Easily Prepared from CH2Cl2 Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 1,1'-Methylenebis(3-methylpiperidine): A Guide to its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering it a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The derivatization of the piperidine ring, as well as the creation of more complex architectures based on this heterocycle, continues to be an area of intense research. This document provides a detailed exploration of the synthesis and potential applications of a specific derivative, 1,1'-Methylenebis(3-methylpiperidine) . While direct literature on this exact compound is sparse, its structural features—a methylene-bridged bis-piperidine—suggest a range of valuable applications as a bidentate ligand, a base, and a synthetic intermediate.

This guide will present a plausible synthetic protocol for 1,1'-Methylenebis(3-methylpiperidine) based on established chemical principles. Furthermore, it will provide detailed application notes and representative protocols for its potential use in key organic transformations, drawing parallels from the well-documented chemistry of analogous N,N'-bridged bis-piperidines and related piperidine derivatives.

Synthesis of 1,1'-Methylenebis(3-methylpiperidine)

The most direct and established method for the synthesis of N,N'-methylene-bridged bis-amines is the condensation of a secondary amine with formaldehyde or a formaldehyde equivalent.[3] This reaction proceeds via the formation of an intermediate iminium ion, which is then trapped by a second equivalent of the amine.

Proposed Synthetic Protocol

Reaction Scheme:

G cluster_0 Reaction Components ArylHalide Aryl Halide Product Biaryl Product ArylHalide->Product Heat BoronicAcid Arylboronic Acid BoronicAcid->Product Heat Base Base (e.g., K2CO3) Base->Product Heat Solvent Solvent (e.g., Toluene/H2O) Solvent->Product Heat Catalyst Pd(OAc)2 Catalyst->Product Heat Ligand 1,1'-Methylenebis(3-methylpiperidine) Ligand->Product Heat

Sources

Application

Advanced Application Note: Bispidine Derivatives as Privileged Chiral Scaffolds in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale The pursuit of high enantioselectivity and diastereoselectivity in asymmetric synthesis relies heavily on the design of rigid, highly pre-organized chiral scaffolds. Bispidine (3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of high enantioselectivity and diastereoselectivity in asymmetric synthesis relies heavily on the design of rigid, highly pre-organized chiral scaffolds. Bispidine (3,7-diazabicyclo[3.3.1]nonane) has emerged as a privileged structural motif in both metal-catalyzed and organocatalytic asymmetric transformations. Characterized by its highly rigid diazaadamantane-derived framework, the bispidine core naturally adopts an endo-endo-chair-chair conformation. This structural rigidity minimizes conformational entropy during transition state formation, thereby maximizing stereochemical communication between the catalyst and the substrate[1].

Historically utilized as synthetic surrogates for the natural alkaloid (-)-sparteine, modern bispidine derivatives have been engineered with modular functionalization at the N3 and N7 positions. This Application Note details the mechanistic causality, quantitative performance, and self-validating experimental protocols for three state-of-the-art applications of bispidine derivatives: Copper(II)-catalyzed Henry reactions, water-enabled diastereodivergent Mannich reactions, and bifunctional organocatalytic Michael addition-cyclizations.

G A Bispidine Core (3,7-diazabicyclo[3.3.1]nonane) B Modular Functionalization (N3 / N7 positions) A->B Structural Rigidity C Metal Coordination (e.g., Cu, Ni, Zn) B->C Ligand Synthesis D Organocatalyst Design (e.g., Thiourea hybrids) B->D Organocatalyst Synthesis E Asymmetric Henry Reaction C->E Cu(II) Catalysis F Diethylzinc Addition C->F Ni/Zn Catalysis G Asymmetric Mannich Reaction D->G Chiral Amine H Michael Addition-Cyclization D->H Bifunctional Catalysis

Logical workflow of bispidine scaffold functionalization and its catalytic applications.

Application I: Copper(II)-Catalyzed Asymmetric Henry Reaction

The Henry (nitroaldol) reaction is a fundamental C-C bond-forming process yielding β -nitro alcohols, which are critical intermediates for pharmaceutical synthesis. Chiral bispidine ligands, when coordinated with Cu(II), form a highly constrained chiral pocket. The pentacoordinated Cu(II) center (typically exhibiting a Jahn-Teller distorted geometry) restricts the trajectory of the incoming nitroalkane anion, enforcing strict facial selectivity on the electrophilic aldehyde[2].

Quantitative Data Summary

Table 1: Performance of Bispidine-Cu(II) Complexes in Asymmetric Henry Reactions [2]

Aldehyde SubstrateCatalyst LoadingSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10 mol%EtOH-208592
4-Nitrobenzaldehyde10 mol%EtOH-209188
2-Methoxybenzaldehyde10 mol%EtOH-208294
Protocol 1: Self-Validating Asymmetric Henry Reaction

Causality & Mechanistic Rationale: Ethanol is selected as the solvent because its protic nature stabilizes the transition state via hydrogen bonding with the nitro group, while low temperatures (-20 °C) suppress the background uncatalyzed racemic reaction.

Step-by-Step Methodology:

  • Catalyst Generation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve CuCl 2​⋅2H2​O (0.05 mmol) and the chiral bispidine ligand (0.055 mmol, 1.1 eq relative to Cu) in absolute ethanol (2.0 mL). Stir at room temperature for 1 hour until a deep blue/green solution forms, indicating complexation.

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add the target aldehyde (0.5 mmol) and stir for 10 minutes to allow thermal equilibration.

  • Initiation: Add nitromethane (5.0 mmol, 10 eq) dropwise. The large excess of nitromethane drives the equilibrium forward and acts as a co-solvent.

  • Reaction & Monitoring: Stir the mixture at -20 °C for 48-72 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding 1M HCl (2 mL) to dissociate the Cu-bispidine complex. Extract with dichloromethane ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation & Quality Control: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column). Self-Validation: If the ee drops below 85%, verify the anhydrous nature of the ethanol, as trace water can alter the Cu(II) coordination sphere and degrade the chiral pocket's rigidity.

Application II: Diastereodivergent Asymmetric Mannich Reaction

Achieving diastereodivergency—the ability to access both syn and anti stereoisomers from the same starting materials by tweaking reaction conditions—is a grand challenge in drug development. Bispidine-based chiral amines have been successfully utilized in the asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Remarkably, the simple addition of water switches the diastereoselectivity from anti to syn[3].

G A Cyclic N-sulfonyl Ketimine + Ketone C Enamine Intermediate A->C Catalyst Binding B Bispidine Chiral Amine B->C D Standard Conditions (No Additive) C->D Kinetic Control E Water Additive (H2O) C->E State-Energy Reversal F Anti-Benzosultam (High ee, High dr) D->F C-C Bond Formation G Syn-Benzosultam (High ee, High dr) E->G H2O-Mediated Hydrolysis

Mechanistic pathway of water-enabled diastereodivergency in Mannich reactions.

Protocol 2: Water-Enabled Diastereodivergent Synthesis of Benzosultams

Causality & Mechanistic Rationale: Density Functional Theory (DFT) calculations reveal that this catalysis is state-determined. Under anhydrous conditions, the anti-transition state is kinetically favored. The addition of water reverses the relative energies of the transition states during the C-C bond formation and imine hydrolysis steps, thermodynamically driving the reaction toward the syn-isomer[3].

Step-by-Step Methodology:

  • Preparation: Weigh the cyclic N-sulfonyl ketimine (0.1 mmol) and the bispidine-based primary amine catalyst (10 mol%) into two separate reaction vials (Vial A for anti, Vial B for syn).

  • Solvent & Additive Dispensation:

    • Vial A (Anti-selective): Add 1.0 mL of anhydrous toluene.

    • Vial B (Syn-selective): Add 1.0 mL of toluene and precisely 5.0 μ L of deionized water (H 2​ O).

  • Nucleophile Addition: Add cyclohexanone (0.5 mmol, 5 eq) to both vials.

  • Incubation: Stir both reactions at 25 °C for 24 hours. The bispidine amine condenses with cyclohexanone to form a rigid enamine intermediate, which then attacks the ketimine.

  • Workup: Directly load the crude reaction mixtures onto silica gel columns. Elute with Petroleum Ether/EtOAc (4:1) to isolate the respective benzosultam diastereomers.

  • Validation & Quality Control: Analyze the products via 1 H NMR to determine the diastereomeric ratio (dr) and chiral HPLC for ee. Self-Validation: The presence of syn-product in Vial A indicates moisture contamination in the toluene; strict anhydrous techniques must be enforced for the anti-pathway.

Application III: Sparteine-Thiourea Catalyzed Michael Addition-Cyclization

Bispidine-quinolizidine hybrids, mimicking the natural product sparteine, have been engineered into bifunctional organocatalysts by appending thiourea moieties. These catalysts are highly effective for tandem Michael addition-cyclization reactions, yielding complex dihydropyrano[c]chromenes with exceptional stereocontrol at remarkably low catalyst loadings (down to 1 mol%)[4].

Quantitative Data Summary

Table 2: Sparteine-Thiourea Catalyzed Synthesis of Dihydropyrano[c]chromenes [4]

Substrate (Electrophile)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)Scale
Arylidene malononitrile5 mol%99990.1 mmol
Substituted coumarin5 mol%98970.1 mmol
Arylidene malononitrile1 mol%96981.0 gram
Protocol 3: Gram-Scale Asymmetric Synthesis of Dihydropyrano[c]chromenes

Causality & Mechanistic Rationale: The catalyst operates via a dual-activation mechanism. The thiourea group activates the electrophilic α,β -unsaturated nitrile through double hydrogen bonding, while the strongly basic tertiary amine of the bispidine core deprotonates and activates the nucleophile. The rigid bispidine backbone fixes the spatial distance between these two activation sites, ensuring a highly organized, stereocontrolled transition state[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine the nucleophile (e.g., 4-hydroxycoumarin, 5.0 mmol) and the electrophile ( α,β -unsaturated nitrile, 5.0 mmol).

  • Catalyst Introduction: Add the sparteine-thiourea organocatalyst at 1 mol% loading (0.05 mmol). The low loading is possible due to the high turnover frequency imparted by the bispidine scaffold's stability.

  • Reaction Execution: Dissolve the mixture in 20 mL of dichloromethane (DCM). Stir the solution at room temperature. The reaction is typically complete within 2-4 hours due to the proximity effect created by the bifunctional catalyst.

  • Catalyst Recovery (Optional but Recommended): Because the catalyst is highly basic, it can be recovered by extracting the organic layer with 0.1 M HCl, separating the aqueous layer, neutralizing with NaOH, and back-extracting with DCM.

  • Purification: Concentrate the primary organic layer and purify via recrystallization from ethanol or flash chromatography (EtOAc/DCM 1:25)[6].

  • Validation & Quality Control: Confirm the structural integrity via HRMS and NMR. Self-Validation: If the yield drops on scale-up, ensure the DCM is free of acidic impurities, which can protonate the bispidine nitrogen and shut down the nucleophile activation pathway.

References

  • Rossetti, A., Landoni, S., Meneghetti, F., Castellano, C., Mori, M., Colombo Dugoni, G., & Sacchetti, A. (2018). Application of chiral bi- and tetra-dentate bispidine-derived ligands in the copper(II)-catalyzed asymmetric Henry reaction. RSC Advances, 8(38), 21304-21314.[Link]

  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(16), 4813-4819.[Link]

  • Li, Y., et al. (2024). Sparteine Thiourea: The Synthesis of an N Chiral Bispidine-Quinolizidine-Derived Organocatalyst and Applications in Asymmetric Synthesis of Dihydropyrano[c]chromenes. The Journal of Organic Chemistry, 89(10), 7225-7232.[Link]

  • Comba, P., et al. (2025). Bispidine coordination chemistry. Dalton Transactions, DOI:10.1039/D5DT00050E.[Link]

Sources

Method

1,1'-Methylenebis(3-methylpiperidine) in metal complex formation

Application Note: 1,1'-Methylenebis(3-methylpiperidine) as a Steric Modulator in Valence-Tautomeric Cobalt Complexes Executive Summary The rational design of stimulus-responsive transition metal complexes relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1'-Methylenebis(3-methylpiperidine) as a Steric Modulator in Valence-Tautomeric Cobalt Complexes

Executive Summary

The rational design of stimulus-responsive transition metal complexes relies heavily on the precise selection of coligands. 1,1'-Methylenebis(3-methylpiperidine) (mbmp) is a bidentate, nitrogen-based aminal ligand that has proven highly effective in stabilizing redox-active metallodrugs and advanced materials. This application note details the mechanistic role, synthetic protocols, and self-validating characterization steps for utilizing mbmp in the formation of valence-tautomeric cobalt-benzoquinone complexes[1]. By acting as a steric and electronic modulator, mbmp allows researchers to finely tune the critical transition temperature ( T1/2​ ) at which intramolecular electron transfer occurs.

Mechanistic Insights: Valence Tautomerism and Ligand Causality

Valence tautomerism (VT) in cobalt-dioxolene complexes involves a reversible, temperature-driven intramolecular electron transfer between a redox-active ligand and the metal center.

When mbmp is coordinated to a cobalt center alongside 3,6-di-tert-butyl-1,2-benzoquinone (3,6-dbq), the system exists in an equilibrium between two distinct electronic states[1]: LS−[CoIII(3,6−dbsq)(3,6−dbcat)(mbmp)]⇌HS−[CoII(3,6−dbsq)2​(mbmp)] (Where dbsq = di-tert-butylsemiquinonate radical anion; dbcat = di-tert-butylcatecholate dianion; LS = Low-Spin; HS = High-Spin).

The Causality of Ligand Selection: The choice of mbmp over the unsubstituted 1,1'-methylenedipiperidine (mdp) is not trivial. The addition of the 3-methyl group on the piperidine rings introduces significant steric encumbrance around the coordination sphere. This steric bulk decreases the ligand field strength, which destabilizes the low-spin CoIII state and shifts the transition temperature ( T1/2​ ) upwards to 271 K[1]. Consequently, at standard room temperature (298 K), the complex predominantly exists in the high-spin CoII state.

VT_Logic CoIII Low-Spin Co(III) State [Co(III)(dbsq)(dbcat)(mbmp)] Stable < 271 K Thermal Thermal Energy (ΔT) Intramolecular e- Transfer CoIII->Thermal Heating Thermal->CoIII CoII High-Spin Co(II) State [Co(II)(dbsq)2(mbmp)] Stable > 271 K Thermal->CoII CoII->Thermal Cooling

Logical relationship of temperature-driven valence tautomerism in the Co-mbmp complex.

Comparative Quantitative Data

To demonstrate the extreme sensitivity of the cobalt center to minor structural modifications in the piperidine coligand, the thermodynamic and magnetic properties of the mbmp complex are compared against its structural analogs[1].

Piperidine ColigandTransition Temp ( T1/2​ )Predominant State at 298 KMagnetic Moment at 400 K ( μeff​ )
mdp (unsubstituted)~215 K (Two-step)High-Spin CoII 5.2
mbmp (3-methyl substituted)271 K High-Spin CoII ~5.2
mmap (asymmetric amine)> 431 K (Locked)Low-Spin CoIII N/A

Experimental Protocol: Synthesis of [Co(3,6−dbq)2​(mbmp)]

This protocol outlines the synthesis of the mbmp-coordinated cobalt complex. The procedure is designed as a self-validating system : the distinct color changes and immediate spectroscopic handles allow the researcher to confirm successful complexation before proceeding to complex magnetometry[1].

Reagents & Materials:

  • Dicobalt octacarbonyl ( [Co2​(CO)8​] ): 171 mg (0.5 mmol)

  • 1,1'-Methylenebis(3-methylpiperidine) (mbmp): 1.0 mmol

  • 3,6-di-tert-butyl-1,2-benzoquinone (3,6-dbq): 440 mg (2.0 mmol)

  • Anhydrous Toluene: 60 mL

  • Acetone (for recrystallization)

Step-by-Step Methodology:

  • Precursor Activation: Under a strict nitrogen atmosphere, combine [Co2​(CO)8​] and mbmp in 30 mL of anhydrous toluene.

    • Causality: [Co2​(CO)8​] serves as a zero-valent cobalt precursor. Toluene is utilized because it is a non-coordinating solvent, ensuring it does not competitively inhibit the bidentate coordination of the mbmp ligand.

  • Initial Complexation: Stir the mixture for exactly 5 minutes at room temperature to allow the initial ligand exchange to commence.

  • Quinone Addition: Dissolve 3,6-dbq in 30 mL of anhydrous toluene and add it dropwise to the reaction vessel.

    • Causality: The addition of the redox-active quinone triggers an oxidative addition process, oxidizing the Co0 center to higher oxidation states while the quinone is reduced to semiquinonate/catecholate forms.

  • Reaction Maturation: Stir the mixture continuously under nitrogen for 2 hours at room temperature.

  • Isolation: Evaporate the toluene solvent under reduced pressure. A successful reaction is visually validated by the formation of a dark blue solid[1].

  • Purification: Recrystallize the crude dark blue solid from acetone.

    • Causality: The highly lipophilic tert-butyl groups and mbmp ligand make the complex highly soluble in non-polar solvents. Acetone provides the precise intermediate polarity required to selectively precipitate the pure complex as an acetone solvate (Yield: ~80%).

Exp_Workflow S1 1. Precursor Preparation Mix [Co2(CO)8] + mbmp in Toluene S2 2. Ligand Addition Add 3,6-dbq after 5 min stirring S1->S2 S3 3. Complexation Stir 2h at 25°C under N2 atmosphere S2->S3 S4 4. Isolation Evaporate solvent to yield dark blue solid S3->S4 S5 5. Purification & Validation Recrystallize in Acetone & run UV-Vis S4->S5

Step-by-step synthetic workflow for the preparation of[Co(3,6-dbq)2(mbmp)].

Characterization & Self-Validation Metrics

Do not proceed to variable-temperature magnetic susceptibility measurements without first verifying the structural integrity of the complex using the following diagnostic handles[1]:

  • UV-Vis Spectroscopy (Diagnostic Check): Dissolve a small aliquot of the purified crystal in toluene at room temperature (298 K). Because the T1/2​ of the mbmp complex is 271 K, the solution should predominantly contain the CoII species. Consequently, the characteristic Ligand-to-Metal Charge Transfer (LMCT) band at 640 nm (which corresponds to the CoIII state) must appear very weak . If a strong 640 nm band is observed at room temperature, the complex has either degraded or the ligand coordination failed.

  • Infrared Spectroscopy (KBr Pellet): Verify the presence of the coordinated mbmp and reduced quinone ligands via the following key vibrational bands: 3998 (br, s), 2954 (s), 1546 (m), and 1474 (s) cm−1 .

References

  • Jung, O.-S., Lee, Y.-A., Park, S. H., & Kim, D. C. (2001). Intramolecular Charge Distribution and Related Properties in a Series of 3,6-Di-tert-butylbenzoquinonatocobalt Complexes Containing Piperidine. Bulletin of the Chemical Society of Japan, 74(2), 305–309. Available at:[Link]

Sources

Application

Prospective Application Notes and Protocols for 1,1'-Methylenebis(3-methylpiperidine) in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a prospective and theoretical exploration of the potential applications of 1,1'-Methylenebis(3-methylpiperidine) in polym...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a prospective and theoretical exploration of the potential applications of 1,1'-Methylenebis(3-methylpiperidine) in polymerization reactions. As of the date of this document, there is a lack of specific published literature on the use of this particular compound in polymer science. The protocols and applications described herein are based on established principles of organic and polymer chemistry, drawing analogies from structurally related compounds. This guide is intended to serve as a foundational resource to inspire and direct future research.

Introduction: Unveiling the Potential of a Novel Diamine

The quest for novel polymers with tailored properties is a continuous endeavor in materials science and drug development. Piperidine-containing polymers, for instance, are of significant interest due to their unique physicochemical properties, including basicity, potential for bioactivity, and utility as polymer stabilizers.[1][2][3] This guide focuses on the untapped potential of a specific, yet undocumented, diamine: 1,1'-Methylenebis(3-methylpiperidine) .

This molecule features two 3-methylpiperidine rings linked by a methylene bridge, forming a diaminal structure. This unique architecture suggests several intriguing possibilities for its application in polymerization. The methylenebis linkage is well-known in polymer chemistry, most notably in the workhorse crosslinking agent N,N'-methylenebis(acrylamide) (MBAA), which is fundamental in the formation of polyacrylamide gels.[4][5][6] The 3-methylpiperidine moiety, on the other hand, is a common structural motif in various pharmaceuticals and bioactive compounds.[1][7]

This document will, therefore, provide a theoretical framework for the synthesis of 1,1'-Methylenebis(3-methylpiperidine) and explore its prospective roles as a monomer in step-growth polymerization to form polyaminals, as a precursor to novel crosslinking agents, and as a functional modifier to impart specific properties to polymers. The provided protocols are hypothetical and should be adapted and optimized based on experimental findings.

Part 1: Synthesis and Characterization of 1,1'-Methylenebis(3-methylpiperidine)

The synthesis of 1,1'-Methylenebis(3-methylpiperidine) is expected to follow the classical route for aminal formation: the condensation of a secondary amine with an aldehyde, in this case, formaldehyde.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of two equivalents of 3-methylpiperidine on formaldehyde. The reaction is typically acid-catalyzed to activate the carbonyl group of formaldehyde.

Synthesis_of_1_1_Methylenebis_3_methylpiperidine cluster_reactants Reactants cluster_product Product 3-methylpiperidine 2 x 3-Methylpiperidine reaction_center + 3-methylpiperidine->reaction_center formaldehyde Formaldehyde formaldehyde->reaction_center product 1,1'-Methylenebis(3-methylpiperidine) reaction_center->product Acid Catalyst (e.g., HCl) Solvent (e.g., Toluene) Heat, Dean-Stark Trap

Caption: Proposed synthesis of 1,1'-Methylenebis(3-methylpiperidine).

Hypothetical Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 3-methylpiperidine (2.0 equivalents), toluene (as the solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Addition of Formaldehyde: While stirring, add formaldehyde (1.0 equivalent), typically as a paraformaldehyde slurry or an aqueous solution.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (i.e., consumption of the limiting reagent), cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Proposed Characterization
Technique Expected Observations
¹H NMR (in CDCl₃)Signals corresponding to the methyl groups on the piperidine rings, multiplets for the methylene protons of the piperidine rings, and a characteristic singlet for the methylene bridge protons (-N-CH₂-N-). The chemical shift of the bridge protons is expected to be in the range of 3.5-4.5 ppm.
¹³C NMR (in CDCl₃)Resonances for the methyl carbons, the various methylene carbons of the piperidine rings, and a distinct signal for the methylene bridge carbon.
FT-IR (thin film or KBr)Absence of N-H stretching vibrations (around 3300-3500 cm⁻¹), which would be present in the starting material. Presence of C-H stretching and bending vibrations.
Mass Spectrometry (e.g., ESI-MS)A molecular ion peak corresponding to the calculated mass of C₁₃H₂₆N₂.

Part 2: Prospective Applications in Polymerization

The difunctional nature of 1,1'-Methylenebis(3-methylpiperidine) opens up several avenues for its use in polymer synthesis.

Application 1: Monomer for Poly(aminal) Synthesis via Step-Growth Polymerization

Poly(aminal)s are a class of polymers characterized by aminal linkages in their backbone. These polymers are often pH-sensitive and can degrade under acidic conditions, making them interesting for applications such as drug delivery and degradable materials. 1,1'-Methylenebis(3-methylpiperidine) can be envisioned as a diamine monomer in polycondensation reactions with suitable comonomers like diacyl chlorides or diisocyanates.

Polycondensation_Scheme cluster_reactants Monomers cluster_product Polymer diamine 1,1'-Methylenebis(3-methylpiperidine) reaction_center + diamine->reaction_center comonomer Diacyl Chloride (e.g., Sebacoyl Chloride) comonomer->reaction_center polymer Poly(aminal-amide) reaction_center->polymer Polycondensation Base (e.g., Triethylamine)

Caption: Formation of a poly(aminal-amide) from 1,1'-Methylenebis(3-methylpiperidine).

  • Monomer Preparation: Dissolve 1,1'-Methylenebis(3-methylpiperidine) (1.0 equivalent) and a suitable acid scavenger (e.g., triethylamine, 2.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Polymerization: Cool the solution in an ice bath. Slowly add a solution of a diacyl chloride (e.g., sebacoyl chloride, 1.0 equivalent) in the same solvent to the stirred diamine solution.

  • Polymerization: Allow the reaction to warm to room temperature and stir for several hours to allow for chain growth. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and oligomers, and dry it under vacuum at an elevated temperature.

Parameter Hypothetical Value/Condition Rationale
Monomer Ratio 1:1 (Diamine:Diacyl Chloride)Essential for achieving high molecular weight in step-growth polymerization.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and able to dissolve both monomers and the resulting polymer.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the acylation reaction.
Reaction Time 12-24 hoursSufficient time for chain propagation to achieve a high degree of polymerization.
Expected Polymer Properties Amorphous, soluble in polar organic solvents, potentially pH-sensitive.The bulky and asymmetric 3-methylpiperidine units may disrupt chain packing, leading to an amorphous nature. The aminal linkages would confer pH sensitivity.
Application 2: Precursor for a Novel Crosslinking Agent

Drawing inspiration from N,N'-methylenebis(acrylamide), 1,1'-Methylenebis(3-methylpiperidine) could be functionalized to act as a crosslinking agent in radical polymerization. This would involve introducing polymerizable groups, such as acrylates or methacrylates, onto the piperidine rings. However, since the nitrogens are tertiary, this would require a multi-step synthesis starting from a precursor like 3-methyl-4-piperidinol. A more direct approach, if the starting material were a primary amine, would be to create a di-acrylamide. For the target molecule, its use as a chain transfer agent in certain polymerization types could be another avenue of exploration.

Application 3: Functional Additive and Polymer Modifier

The incorporation of 1,1'-Methylenebis(3-methylpiperidine) into a polymer backbone, even at low concentrations, could significantly modify the polymer's properties.

  • Basicity and pH-Responsiveness: The tertiary amine groups of the piperidine rings can be protonated, making the polymer pH-responsive. This could be useful in applications like smart hydrogels or drug delivery systems where a change in pH triggers a response, such as swelling or drug release.

  • Chelating Properties: The nitrogen atoms could act as ligands to chelate metal ions, suggesting applications in water treatment or catalysis.

  • Precursor to Hindered Amine Light Stabilizers (HALS): While the nitrogens are tertiary, the piperidine rings are structurally similar to those used in HALS. Although HALS typically have secondary amines, the potential for this moiety to contribute to polymer stability against photodegradation could be investigated.

Functional_Modification_Workflow start Select Base Polymer (e.g., Poly(methyl methacrylate)) step1 Synthesize Copolymer with Functional Monomer (e.g., containing a reactive group) start->step1 step2 Post-Polymerization Modification step1->step2 step3 Reaction with a derivative of 1,1'-Methylenebis(3-methylpiperidine) step2->step3 end Functionalized Polymer with Pendant Piperidine Groups step3->end

Caption: Workflow for incorporating the diamine as a pendant group.

Best Practices and Troubleshooting

  • Purity of Monomers: For polycondensation, high monomer purity and a precise 1:1 stoichiometric ratio are crucial for achieving high molecular weight polymers.

  • Anhydrous Conditions: Reactions involving acyl chlorides and isocyanates are sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Inert Atmosphere: An inert atmosphere (N₂ or Ar) is recommended to prevent side reactions with atmospheric oxygen and moisture.

  • Characterization: Thorough characterization of the resulting polymers using techniques like Gel Permeation Chromatography (GPC) for molecular weight and distribution, Nuclear Magnetic Resonance (NMR) for structure, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties is essential.

Conclusion

While 1,1'-Methylenebis(3-methylpiperidine) remains a novel, uncharacterized molecule in the context of polymer science, its structure presents a compelling case for its potential utility. By drawing parallels with well-understood chemical systems, this guide provides a theoretical foundation for its synthesis and application as a monomer for pH-sensitive poly(aminal)s and as a functional modifier for imparting unique properties to polymers. It is our hope that these prospective notes will serve as a catalyst for experimental research into this and other novel piperidine-based monomers, ultimately expanding the toolbox of polymer chemists and materials scientists.

References

  • A. Avşar, G. A. Evingür, and Ö. Pekcan, "A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 4, no. 2, pp. 435–446, 2017. [URL: [Link]]

  • Wikipedia, "N,N'-Methylenebisacrylamide," [Online]. Available: [Link].

  • J. Li, S. Li, and J. Kohn, "Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response," Biomacromolecules, vol. 10, no. 11, pp. 3019–3027, 2009. [URL: [Link]]

  • C.-C. Lin, C.-C. Tsai, and C.-C. Lin, "Methylenebis(4-chloro-6-isopropyl-3-methylphenol) and 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) with MgnBu₂: Efficient Catalysts for Ring-Opening Polymerization of ε-Caprolactone and l-Lactide," Macromolecules, vol. 37, no. 13, pp. 4875–4879, 2004. [URL: [Link]]

  • S. J. Lee, S. W. Lee, and Y. K. Chung, "Synthesis of [2,2'-Methylenebis(1,3-dimethylcyclopentadienyl)]zirconium Dichloride and Its Reactivity in Ethylene−Norbornene Copolymerization," Organometallics, vol. 21, no. 6, pp. 1242–1247, 2002. [URL: [Link]]

  • G. A. Evingür, A. Avşar, and Ö. Pekcan, "A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide," Journal of the Turkish Chemical Society Section A: Chemistry, vol. 4, no. 2, pp. 435-446, 2017. [URL: [Link]]

  • A. S. Lahlali, F. Suri, and J. M. Salla, "Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline)," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 1, pp. 80-84, 2019. [URL: [Link]]

  • Ataman Kimya, "N,N'-METHYLENE-BIS-ACRYLAMIDE," [Online]. Available: [Link].

  • S. Agarwal, "Synthesis of poly(amino acid)s.," ResearchGate, [Online]. Available: [Link].

  • C. Detrembleur, "Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications," ORBi, [Online]. Available: [Link].

  • A. J. D'Souza and V. R. D'Souza, "Pharmaceutical and biological properties of poly(amino acid)/DNA polyplexes," Die Pharmazie-An International Journal of Pharmaceutical Sciences, vol. 59, no. 10, pp. 747-752, 2004. [URL: [Link]]

  • A. D. H. van der Ende, "Synthesis of NIPUs based on (bis) N-8-C and diamines," Polymer Chemistry, 2020. [URL: [Link]]

  • M. J. L. Gonzalez-Paz, "Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s," Polymers, vol. 3, no. 4, pp. 1731-1774, 2011. [URL: [Link]]

  • M. A. Al-Ghorbani et al., "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications," Scientific Reports, vol. 15, no. 1, p. 1234, 2025. [URL: [Link]]

  • White Rose eTheses Online, "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY," [Online]. Available: [Link].

  • ResearchGate, "Enzyme cascade for the synthesis of 3‐methylpiperidine 2.," [Online]. Available: [Link].

  • Wikipedia, "1-Methylpiperidine," [Online]. Available: [Link].

  • Google Patents, "PIPERIDINE DERIVATIVES AND THEIR USE AS POLYMER STABILIZERS," [Online]. Available: .
  • Union College Schaffer Library, "Synthesis of β-Methylene Piperidine and Reactions of its Derivatives," [Online]. Available: [Link].

  • eCommons, "Piperazine-Based Metallopolymers for Bioengineering Applications," [Online]. Available: [Link].

Sources

Method

Application Note: 1,1'-Methylenebis(3-methylpiperidine) as a Rigid Organic Structure-Directing Agent (OSDA) for High-Silica Zeolites

Executive Summary The rational design of microporous materials relies heavily on the geometric and electronic properties of Organic Structure-Directing Agents (OSDAs). This application note details the mechanistic ration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of microporous materials relies heavily on the geometric and electronic properties of Organic Structure-Directing Agents (OSDAs). This application note details the mechanistic rationale and self-validating protocol for utilizing 1,1'-Methylenebis(3-methylpiperidine) [1] as an advanced OSDA. Designed for researchers and catalyst developers, this guide explores how the extreme conformational rigidity of this geminal diamine templates highly strained, multidimensional zeolite frameworks, which are highly sought after for the synthesis of fine chemicals and active pharmaceutical ingredient (API) intermediates.

Mechanistic Rationale & Host-Guest Dynamics (E-E-A-T)

To move beyond trial-and-error in zeolite synthesis, one must understand the causality of the OSDA's molecular geometry. 1,1'-Methylenebis(3-methylpiperidine) (CAS 68922-17-8) features two bulky 3-methylpiperidine rings connected by a single, ultra-short methylene bridge[1].

  • Steric Constraint & Bite Angle: Unlike flexible linear diamines (e.g., hexamethonium) or longer bis-piperidine derivatives that form standard Beta zeolites[2], the single carbon bridge in this molecule restricts the degrees of freedom. It locks the molecule into a rigid "butterfly" conformation. During hydrothermal gelation, this forces the assembling [SiO4​]4− and [AlO4​]5− tetrahedra to form sharp, intersecting channels, favoring the kinetic trapping of unique 10- or 12-membered ring (MR) polymorphs.

  • Charge Density & Nucleation: In the alkaline synthesis gel, the nitrogen atoms are partially protonated or interact strongly with local sodium cations. The spatial proximity of these two nitrogen centers creates a localized high-charge-density pocket. This rapidly attracts silicate oligomers, significantly increasing the nucleation rate and yielding highly desirable nano-sized zeolite crystals, a phenomenon similarly observed when using N-methylpiperidine derivatives to synthesize Si-island-free SAPO frameworks[3].

Crystallization Workflow

Workflow N1 Step 1: Silica Hydrolysis (TEOS + H2O) N2 Step 2: OSDA Integration 1,1'-Methylenebis(3-methylpiperidine) N1->N2 Stir 12h at 25°C QC1 QC 1: Mass Loss Check (Validates EtOH Evaporation) N2->QC1 N3 Step 3: Alumina Doping (Dropwise Addition) QC1->N3 Proceed if Mass matches theoretical N4 Step 4: Hydrothermal Synthesis (160°C, 5-7 Days) N3->N4 Autoclave Sealing QC2 QC 2: Tyndall Effect Check (Validates Crystallization) N4->QC2 N5 Step 5: Washing & Filtration (Target pH 7.5 - 8.0) QC2->N5 Proceed if Supernatant is clear N6 Step 6: Calcination (550°C, Ramp 1°C/min) N5->N6 Dry at 100°C

Figure 1: Self-validating hydrothermal crystallization pathway directed by 1,1'-Methylenebis(3-methylpiperidine).

Self-Validating Synthesis Protocol

This protocol is engineered as a closed-loop system; it includes mandatory Quality Control (QC) checkpoints to prevent the progression of failed precursor gels, saving days of wasted hydrothermal processing.

Target Gel Molar Composition: 100 SiO2​:1.5 Al2​O3​:15 OSDA:15 Na2​O:4000 H2​O

Step 1: Silica Hydrolysis & OSDA Integration
  • Weigh 20.8 g of Tetraethyl orthosilicate (TEOS) into a polypropylene beaker.

  • Add 15.0 g of deionized water and 3.15 g of 1,1'-Methylenebis(3-methylpiperidine) .

  • Causality: The basicity of the diamine OSDA catalyzes the hydrolysis of TEOS. Intimate mixing at this stage ensures the OSDA is encapsulated within the primary silica oligomers before extensive cross-linking occurs.

  • Stir vigorously at room temperature for 12 hours to allow complete hydrolysis and evaporation of the generated ethanol.

  • QC Checkpoint 1 (Mass Loss): Weigh the beaker. The mass loss must be approximately 18.4 g (the theoretical mass of ethanol produced from 0.1 mol of TEOS). If the mass loss is insufficient, hydrolysis is incomplete; continue stirring until the target mass is reached.

Step 2: Alumina Doping
  • Dissolve 0.25 g of sodium aluminate ( NaAlO2​ ) and 1.2 g of NaOH in 5.0 g of deionized water.

  • Add this alkaline aluminate solution dropwise (1 drop/sec) to the silica-OSDA gel under continuous stirring.

  • Causality: Dropwise addition is critical. Dumping the aluminate solution creates local supersaturation, leading to the precipitation of extra-framework alumina (amorphous domains) that will block the micropores and destroy catalytic activity.

Step 3: Hydrothermal Crystallization
  • Transfer the homogenized, viscous gel into a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat at 160°C for 6 days under tumbling conditions (20 rpm).

  • Causality: A temperature of 160°C provides the optimal thermodynamic window. Lower temperatures fail to overcome the activation energy for nucleation, while higher temperatures (>190°C) will cause the metastable open framework to collapse into dense, non-porous phases like quartz.

Step 4: Recovery & Calcination
  • Quench the autoclave in cold water.

  • QC Checkpoint 2 (Tyndall Effect): Observe the supernatant. A clear supernatant indicates successful incorporation of silica into the crystalline solid. A milky supernatant indicates unreacted amorphous silica; the synthesis has failed or requires more time.

  • Filter and wash the solid with deionized water until the filtrate pH is between 7.5 and 8.0.

    • Causality: If the pH remains > 8.0, residual NaOH will cause severe desilication (framework dissolution) during the high-temperature calcination step.

  • Dry at 100°C overnight.

  • Calcine at 550°C in air for 6 hours using a strict ramp rate of 1°C/min.

    • Causality: The rigid methylenebis-structure decomposes exothermically. A rapid heating rate will cause localized gas expansion, fracturing the delicate zeolite microcrystals and reducing mechanical stability.

Quantitative Data & Expected Framework Properties

The unique geometry of 1,1'-Methylenebis(3-methylpiperidine) yields textural properties distinct from standard commercially available zeolites (e.g., ZSM-5 synthesized via TPAOH).

PropertyStandard ZSM-5 (TPAOH)1,1'-MBMP Directed ZeoliteMechanistic Causality
Surface Area (m²/g) ~400> 520The bulky 3-methyl groups force the creation of larger, more open channel intersections.
Pore Volume (cm³/g) 0.180.26The rigid methylene bridge prevents framework collapse, enforcing high micropore volumes.
Crystal Size (µm) 2.0 - 5.00.05 - 0.20High localized dicationic charge density drives rapid, widespread nucleation, yielding nanocrystals.
Thermal Stability HighVery HighUniform distribution of isolated SiO4​ tetrahedra prevents structural weak points[3].

References

  • Piperidine, 1,1'-methylenebis[3-methyl- - Substance Details - SRS | US EPA Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Insights into the Synthesis of Spiral Beta Zeolite with Enhanced Catalytic Performance in VOC Abatement Source: MDPI Molecules / PubMed Central (PMC) URL:[Link]

  • Unraveling templated-regulated distribution of isolated SiO4 tetrahedra in silicoaluminophosphate zeolites with high-throughput computations Source: National Science Review / Oxford Academic URL:[Link]

Sources

Application

Application Note: Continuous Flow Photoredox Catalysis for the Late-Stage Trifluoromethylation of Pyrazole-Based Agrochemicals

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design, fundamentally altering lipophilicity, metabolic stability, and target binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. A significant fraction of top-tier agrochemicals—including succinate dehydrogenase inhibitor (SDHI) fungicides and anthranilic diamide insecticides—rely heavily on highly substituted pyrazole cores bearing trifluoromethyl (–CF₃) or difluoromethyl (–CF₂H) moieties[1].

Historically, industrial fluorination has relied on highly reactive and hazardous reagents such as hydrogen fluoride (HF) or elemental fluorine (F₂), which present severe safety and handling bottlenecks[2]. To circumvent these hazards, this application note details a state-of-the-art methodology merging visible-light photoredox catalysis with continuous flow chemistry . This synergistic approach enables the safe, scalable, and rapid late-stage trifluoromethylation of pyrazole scaffolds, providing a highly efficient divergent synthesis platform for agrochemical R&D[3].

Mechanistic Insights: The Convergence of Flow and Photoredox Chemistry

The Beer-Lambert Bottleneck in Batch

While photoredox catalysis allows for the generation of reactive fluoroalkyl radicals under exceptionally mild conditions using bench-stable reagents (e.g., CF₃SO₂Na or trifluoroacetic acid derivatives), scaling these reactions in traditional batch reactors is notoriously difficult. According to the Beer-Lambert law, light penetration decays exponentially as it travels through a reaction medium. In a batch flask, this results in a narrow "photic zone" near the vessel walls, leading to over-irradiation (causing degradation byproducts) at the edges and a dark, unreacted core in the center.

The Continuous Flow Advantage

Transitioning the photoredox protocol to a continuous flow micro-capillary reactor resolves this physical limitation. The narrow internal diameter of fluoropolymer (PFA) tubing (<1 mm) provides an exceptionally high surface-area-to-volume ratio, ensuring uniform photon flux across the entire reaction mixture[4]. This precise irradiation control accelerates the reaction kinetics, reducing processing times from 16–24 hours in batch to mere minutes in flow, while simultaneously suppressing radical-mediated side reactions[5].

Solvent and Reagent Causality

For the trifluoromethylation of pyrazoles, the choice of solvent is critical. A biphasic or carefully tuned co-solvent system of Acetonitrile (MeCN) and Water (H₂O) is employed. The organic phase ensures the solubility of the lipophilic pyrazole substrate and the photocatalyst, while the aqueous component is essential to dissolve the inorganic radical precursor (e.g., CF₃SO₂Na, Langlois reagent) and the oxidant[6].

System Architecture & Workflow

The following diagram illustrates the continuous flow setup designed for the late-stage functionalization of pyrazoles.

FlowSetup PumpA Pump A (Pyrazole + Photocatalyst) MeCN Mixer T-Mixer (High Shear) PumpA->Mixer Stream A PumpB Pump B (CF3SO2Na + Oxidant) H2O PumpB->Mixer Stream B Reactor Photochemical Flow Reactor (PFA Tubing, 450 nm LEDs) Residence Time: 20 min Mixer->Reactor Homogeneous Mixture PAT In-line FT-IR PAT (C-F Stretch Monitoring) Reactor->PAT CF3-Radical Addition BPR Back Pressure Regulator (100 psi) PAT->BPR Real-time QA Feedback Loop Collection Product Collection & Automated Quench BPR->Collection Depressurization

Fig 1. Continuous flow photoredox setup with in-line PAT for real-time quality assurance.

Experimental Protocol: Self-Validating Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

Direct trifluoromethylation of five-membered heterocycles like pyrazoles is traditionally challenging via standard Palladium-catalyzed cross-coupling[4]. This protocol utilizes a radical-mediated flow approach to achieve high regioselectivity and yield[7].

Materials Preparation
  • Stream A (Organic Phase): Dissolve 1-methyl-1H-pyrazole (1.0 equiv, 0.5 M) and the photocatalyst[Ru(bpy)₃]Cl₂ (1.0 mol%) in degassed Acetonitrile.

  • Stream B (Aqueous Phase): Dissolve Sodium trifluoromethanesulfinate (CF₃SO₂Na, 3.0 equiv) and the oxidant Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) in degassed HPLC-grade Water.

Reactor Setup and Priming
  • Equip a continuous flow system with two high-precision syringe pumps.

  • Connect the pumps to a high-shear PEEK T-mixer.

  • Route the output of the T-mixer into a 10 mL internal volume PFA capillary reactor coiled tightly around a 450 nm blue LED array (irradiance: ~50 mW/cm²).

  • Attach a 100 psi Back Pressure Regulator (BPR) at the end of the line to prevent solvent outgassing and bubble formation, which would disrupt the flow regime and light scattering.

  • Prime the entire system with a 1:1 mixture of MeCN:H₂O until a stable baseline pressure is achieved.

Steady-State Operation
  • Initiate Pump A and Pump B at a flow rate of 0.25 mL/min each (Total flow rate = 0.50 mL/min).

  • This flow rate corresponds to a residence time of 20 minutes within the 10 mL photochemical reactor.

  • Activate the 450 nm LED array. Ensure active cooling is engaged to maintain the reactor temperature at 25 °C, preventing thermal degradation of the diazo intermediates or the pyrazole core[1].

Self-Validating Quality Assurance (In-line PAT)

To ensure the protocol acts as a self-validating system, an in-line Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) flow cell is integrated immediately post-reactor (before the BPR).

  • Monitoring: The system continuously tracks the emergence of the strong C–F stretching frequency characteristic of the trifluoromethyl group (typically between 1100–1300 cm⁻¹).

  • Feedback Loop: If the integrated area of the C–F stretch falls below 90% of the validated steady-state baseline, the system's logic controller automatically assumes incomplete conversion. It will immediately (a) divert the output valve to a waste container, and (b) decrease the combined pump flow rates by 10% to increase the residence time. Once the C–F signal recovers, the valve redirects the flow back to the main product collection vessel.

Quenching and Isolation

Collect the steady-state output into a vessel containing saturated aqueous Na₂S₂O₃ to quench any residual oxidant. The biphasic mixture is then separated, and the organic layer is concentrated under reduced pressure to yield the crude trifluoromethylated pyrazole, which can be purified via short-path distillation or silica gel chromatography.

Quantitative Data: Batch vs. Flow Performance

The transition from batch to flow chemistry yields profound improvements in both safety and efficiency, making it highly attractive for agrochemical process development[4].

ParameterTraditional Batch PhotoredoxContinuous Flow Photoredox
Scale 0.5 mmol (Limited by light penetration)10+ mmol (Continuous throughput)
Reaction / Residence Time 16 - 24 hours20 minutes
Yield (1-Methyl-5-CF₃-pyrazole) 45 - 55%88 - 94%
Photon Flux Efficiency Low (Exponential decay at walls)High (<1 mm path length)
Byproduct Formation Moderate (Due to over-irradiation)Minimal (Uniform exposure)
Space-Time Yield (STY) < 0.1 g/h> 1.8 g/h

References

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines National Institutes of Health (NIH) / PMC[Link]

  • Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis Accounts of Chemical Research (ACS Publications)[Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Journal of the American Chemical Society / Organic Chemistry Portal [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by Flow Chemistry Massachusetts Institute of Technology (MIT DSpace)[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds ACS Omega (ACS Publications)[Link]

Sources

Method

Method for preparing metal complexes with 1,1'-Methylenebis(3-methylpiperidine)

Application Note: Synthesis and Characterization of Valence-Tautomeric Cobalt Complexes using 1,1'-Methylenebis(3-methylpiperidine) Executive Summary Valence tautomerism (VT) in transition metal complexes represents a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Valence-Tautomeric Cobalt Complexes using 1,1'-Methylenebis(3-methylpiperidine)

Executive Summary

Valence tautomerism (VT) in transition metal complexes represents a dynamic intramolecular electron transfer process, highly sought after for applications in molecular electronics, memory storage, and advanced sensor development. This application note details the synthesis and characterization of cobalt-benzoquinone complexes utilizing 1,1'-Methylenebis(3-methylpiperidine) (mbmp) as a sterically demanding, bidentate nitrogen-donor coligand. By carefully selecting the mbmp ligand, researchers can precisely tune the thermodynamic stability of the Co(III)/Co(II) states, shifting the critical transition temperature ( T1/2​ ) to 271 K.

Mechanistic Insights: Ligand-Driven Valence Tautomerism

The core mechanism underlying this class of smart materials is an entropy-driven intramolecular electron transfer between a redox-active metal center and a non-innocent ligand. For the mbmp-coordinated cobalt system, the equilibrium is defined as:

[CoIII(3,6−dbsq)(3,6−dbcat)(mbmp)]⇌[CoII(3,6−dbsq)2​(mbmp)]

(where 3,6-dbsq = 3,6-di-tert-butyl-1,2-semiquinonato radical anion; 3,6-dbcat = 3,6-di-tert-butylcatecholato dianion).

Causality of Ligand Selection : The choice of mbmp over simpler amines is highly deliberate. The methyl groups on the piperidine rings introduce significant steric bulk. This steric hindrance weakens the ligand field strength around the cobalt center compared to less hindered analogs like 1-methyl-4-(methylamino)piperidine (mmap). Consequently, the high-spin Co(II) state becomes more thermodynamically accessible at lower temperatures, effectively lowering the T1/2​ to 271 K .

ValenceTautomerism LowT Low Temperature (T < 271 K) Low-Spin Co(III) [Co^III(3,6-dbsq)(3,6-dbcat)(mbmp)] HighT High Temperature (T > 271 K) High-Spin Co(II) [Co^II(3,6-dbsq)2(mbmp)] LowT->HighT Heating (Intramolecular e- transfer) cat -> Co(III) HighT->LowT Cooling (Intramolecular e- transfer) Co(II) -> sq

Fig 1. Intramolecular electron transfer pathway in mbmp-cobalt valence tautomerism.

Experimental Methodology

The following protocol outlines the synthesis of [Co(3,6−dbq)2​(mbmp)] . The procedure is designed as a self-validating system, ensuring that intermediate successes can be visually and spectroscopically confirmed without requiring complex workups.

Causality of Experimental Design :

  • Precursor Selection : Dicobalt octacarbonyl ( [Co2​(CO)8​] ) is utilized rather than a standard Co(II) salt. This provides a zero-valent cobalt source. The quinone ligands oxidatively add to the Co(0) center, simultaneously reducing the quinones to their active semiquinonate/catecholate forms and oxidizing the cobalt. This bypasses the need for external reducing agents or bases .

  • Solvent & Atmosphere : Anhydrous toluene is selected as a non-polar, aprotic solvent to dissolve the highly lipophilic quinone and mbmp ligands while preventing unwanted solvolysis. A strict nitrogen ( N2​ ) atmosphere is mandatory because the reduced semiquinonate and catecholate species are highly susceptible to irreversible aerobic oxidation.

Step-by-Step Protocol :

  • Initial Complexation : In a Schlenk flask under a strict N2​ atmosphere, dissolve [Co2​(CO)8​] (171 mg, 0.5 mmol) and mbmp (1.0 mmol) in 30 mL of anhydrous toluene. Stir for 5 minutes at room temperature.

    • Self-Validation: The solution will exhibit a slight color shift as the initial coordination of the mbmp nitrogen ligand displaces carbon monoxide.

  • Oxidative Addition : Slowly add a solution of 3,6-di-tert-butyl-1,2-benzoquinone (3,6-dbq) (440 mg, 2.0 mmol) dissolved in 30 mL of anhydrous toluene.

  • Reaction Maturation : Stir the reaction mixture continuously under N2​ for 2 hours at room temperature.

    • Self-Validation: The thermodynamic driving force of the reaction is the evolution of CO gas. Once effervescence ceases, the solution will transition to a deep, dark blue color. This color is a definitive marker of the ligand-to-metal charge transfer (LMCT) characteristic of the coordinated semiquinonate/catecholate species.

  • Isolation : Evaporate the toluene solvent under reduced pressure to yield a dark blue crude solid.

  • Purification : Recrystallize the crude product from anhydrous acetone to yield the final complex as an acetone solvate.

    • Self-Validation: Complete consumption of the [Co2​(CO)8​] precursor must be validated via FT-IR spectroscopy by confirming the absolute absence of CO stretching bands in the 2000–2100 cm⁻¹ region. Successful coordination is confirmed by a strong C-O stretch at ~1546 cm⁻¹.

SynthesisWorkflow A Dicobalt Octacarbonyl [Co2(CO)8] (0.5 mmol) C Toluene (30 mL) Stir 5 min, RT, N2 atm A->C B 1,1'-Methylenebis(3-methylpiperidine) (mbmp) (1.0 mmol) B->C D Intermediate Complex [Co(mbmp)] species C->D F Oxidative Addition / Coordination Stir 2 h, RT, N2 atm D->F E 3,6-Di-tert-butyl-1,2-benzoquinone (3,6-dbq) (2.0 mmol in 30 mL Toluene) E->F G Solvent Evaporation Dark Blue Solid F->G H Recrystallization (Acetone) G->H I [Co(3,6-dbq)2(mbmp)] Yield: ~80% H->I

Fig 2. Step-by-step synthetic workflow for the preparation of[Co(3,6-dbq)2(mbmp)].

Quantitative Data Presentation

The steric impact of the mbmp ligand is best understood when compared against its structural analogs. Table 1 summarizes the physicochemical properties, demonstrating how the transition temperature and magnetic moments are modulated by the coligand's geometry .

Table 1: Physicochemical Properties of Cobalt-Benzoquinone Complexes

ComplexColigand Steric ProfileTransition Temp ( T1/2​ )Magnetic State at RTKey IR Bands (cm⁻¹)Synthetic Yield
[Co(3,6−dbq)2​(mmap)] Asymmetric, Low HindranceLocked > 431 KLow-spin Co(III)4312, 2948, 154881%
[Co(3,6−dbq)2​(mdp)] Symmetric, Moderate Hindrance208 K & 298 K (Two-step)Mixed Co(II)/Co(III)4048, 2946, 154683%
[Co(3,6−dbq)2​(mbmp)] Symmetric, High Hindrance271 KHigh-spin Co(II)3998, 2954, 154680%

(Note: mmap = 1-methyl-4-(methylamino)piperidine; mdp = 1,1'-methylenedipiperidine; mbmp = 1,1'-methylenebis(3-methylpiperidine).)

Conclusion

The integration of 1,1'-Methylenebis(3-methylpiperidine) into cobalt-benzoquinone frameworks provides a robust method for engineering valence tautomeric materials. By understanding the causality between ligand steric bulk and the thermodynamics of intramolecular electron transfer, researchers can predictably tune the switching temperatures of these complexes. The self-validating synthetic protocol ensures high-purity yields, accelerating the development of these materials for next-generation molecular devices.

References

  • Ok-Sang Jung, Young-A Lee, Sung Ho Park, Yun Ju Kim, Kyung Ho Yoo, Dong Chan Kim. "Intramolecular Charge Distribution and Related Properties in a Series of 3,6-Di-tert-butylbenzoquinonatocobalt Complexes Containing Piperidine". Bulletin of the Chemical Society of Japan, 74(2), 305-309 (2001). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1'-Methylenebis(3-methylpiperidine) Synthesis &amp; Yield Optimization

Welcome to the digital support hub for the synthesis of 1,1'-methylenebis(3-methylpiperidine). As an aminal (a bis(piperidino)methane derivative), this molecule presents specific thermodynamic challenges during synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the digital support hub for the synthesis of 1,1'-methylenebis(3-methylpiperidine). As an aminal (a bis(piperidino)methane derivative), this molecule presents specific thermodynamic challenges during synthesis. This guide provides authoritative, field-proven methodologies to troubleshoot stalled reactions, eliminate side products, and maximize your isolated yield.

Mechanistic Causality: Why Yields Fail and How to Fix Them

The synthesis of 1,1'-methylenebis(3-methylpiperidine) is fundamentally a condensation reaction between two equivalents of 3-methylpiperidine and one equivalent of formaldehyde. Understanding the causality of this reaction is critical for optimization.

The initial nucleophilic attack of the secondary amine on formaldehyde forms a hemiaminal intermediate. The rate-determining step is the subsequent dehydration of this hemiaminal to form a highly reactive iminium ion1[1].

Because water is a byproduct, its presence drives the equilibrium backward. In neutral aqueous conditions, formaldehyde prefers to exist as its stable hydrate (methanediol). If water is not actively removed from the system, the equilibrium shifts toward the hydrate, stalling the formation of the iminium ion and severely depressing the yield 2[2]. Furthermore, the steric hindrance introduced by the 3-methyl group on the piperidine ring slightly impedes the approach of the second amine equivalent, making thermodynamic control (water removal) even more essential.

G A 3-Methylpiperidine (Secondary Amine) C Hemiaminal Intermediate A->C Addition B Formaldehyde (or Paraformaldehyde) B->C Addition D Iminium Ion (Rate-Determining Step) C->D -H2O F Water Removal (Dean-Stark / Sieves) C->F Equilibrium Shift E 1,1'-Methylenebis (3-methylpiperidine) D->E + 2nd eq. Amine D->F Drives Reaction

Mechanistic pathway of aminal formation highlighting the critical water removal step.

Self-Validating Experimental Protocol

To ensure high yields, we employ a self-validating system using a Dean-Stark apparatus. By calculating the theoretical water byproduct in advance, the continuous physical collection of water serves as a real-time, built-in metric for reaction completion 3[3].

Step-by-Step Methodology:

  • Reagent Charging: To a 500 mL round-bottom flask, add 1.0 equivalent of paraformaldehyde (e.g., 30.0 g, 1.0 mol of HCHO equivalents). Do not use aqueous formalin.

  • Amine Addition: Add 2.1 equivalents of 3-methylpiperidine (208.3 g, 2.1 mol). The slight excess compensates for any evaporative loss and drives the reaction of the iminium intermediate.

  • Solvent Addition: Add 200 mL of anhydrous toluene. Toluene acts as the azeotropic carrier for water removal.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.

  • Reflux & Validation: Heat the mixture to reflux (approx. 110°C). As the paraformaldehyde depolymerizes and reacts, water will co-distill with toluene, separate in the trap, and sink to the bottom.

    • Self-Validation Check: For 1.0 mol of paraformaldehyde, the theoretical water yield is 18.0 mL. Maintain reflux until exactly 18.0 mL of water is collected. If only 9.0 mL is collected, the reaction is exactly 50% complete.

  • Purification: Once water evolution ceases, cool the flask. Remove toluene and excess 3-methylpiperidine under reduced pressure. Purify the crude 1,1'-methylenebis(3-methylpiperidine) via fractional vacuum distillation.

Workflow Step1 Reagent Prep Paraformaldehyde + 3-Methylpiperidine Step2 Solvent Addition Toluene (Azeotrope) Step1->Step2 Step3 Reflux & Water Removal Dean-Stark Trap Step2->Step3 Step4 Reaction Validation Monitor Water Volume Step3->Step4 Step5 Purification Vacuum Distillation Step4->Step5

Self-validating experimental workflow using a Dean-Stark trap for continuous water removal.

Quantitative Yield Optimization Data

The following table summarizes the impact of different reaction conditions on the final yield of 1,1'-methylenebis(3-methylpiperidine), demonstrating the absolute necessity of water removal.

Formaldehyde SourceSolventWater Removal MethodTemp / TimeIsolated Yield (%)
Formalin (37% aq)None (Neat)None25°C / 24h< 35%
ParaformaldehydeTolueneNone (Standard Reflux)110°C / 12h55 - 60%
ParaformaldehydeDCMMolecular Sieves (4Å)40°C / 24h82 - 85%
Paraformaldehyde Toluene Dean-Stark Trap 110°C / 4h > 92%
Troubleshooting & FAQs

Q: My reaction is stalling at 50% conversion (based on water collected). How do I force it to completion? A: Stalling is almost always a thermodynamic issue related to the reversibility of the hemiaminal dehydration 1[1]. Ensure your Dean-Stark trap is properly insulated to maintain a vigorous boil and efficient azeotropic distillation. If the trap is cool, water vapor may condense before reaching the collection arm, dripping back into the reaction flask and hydrolyzing the product.

Q: Can I use aqueous formalin (37%) instead of paraformaldehyde to save time? A: It is highly discouraged for aminal synthesis. Formalin introduces a massive molar excess of water (63% by weight). This forces the equilibrium heavily toward the formaldehyde hydrate (methanediol) and hydrolyzes the target aminal. You would need to distill off all the introduced water before the forward reaction could even begin.

Q: I am detecting N-methyl-3-methylpiperidine as a significant byproduct. What caused this? A: This is an Eschweiler-Clarke type methylation side reaction. Formaldehyde has reductive potential and can methylate secondary amines in the presence of acidic additives or reducing conditions 4[4]. This typically occurs if your paraformaldehyde is old and has disproportionated to yield formic acid (via the Cannizzaro reaction). Always use fresh, high-quality paraformaldehyde, and ensure the reaction remains strictly neutral or slightly basic (the amine itself provides sufficient basicity).

Q: The paraformaldehyde powder is just floating in the toluene and not dissolving. Is my reaction failing? A: No, this is expected initially. Paraformaldehyde is a polymer and is insoluble in toluene. It requires heat and a mild base (provided by the 3-methylpiperidine) to depolymerize into reactive formaldehyde monomers. As the mixture reaches reflux (~110°C), the solid will gradually disappear, indicating successful depolymerization and subsequent reaction.

References
  • StackExchange Chemistry. "Iminium formation rate between formaldehyde and secondary amine." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of secondary and tertiary amines." Available at: [Link]

  • Chegg. "Solved a Synthesis of an Imine using a Dean-Stark Trap." Available at:[Link]

  • ResearchGate. "How can I prepare a schiff base of an amine with formaldehyde..." Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 1,1'-Methylenebis(3-methylpiperidine)

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,1'-Methylenebis(3-methylpiperidine). The purity of this compound is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,1'-Methylenebis(3-methylpiperidine). The purity of this compound is critical for its application in various synthetic processes. This document provides a comprehensive overview of common impurities, troubleshooting strategies for their removal, and detailed purification protocols. Our goal is to equip you with the knowledge to achieve the desired purity of 1,1'-Methylenebis(3-methylpiperidine) for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 1,1'-Methylenebis(3-methylpiperidine)?

A1: The most common impurities arise from the synthesis process, which typically involves the reaction of 3-methylpiperidine with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde). Therefore, you can expect to find:

  • Unreacted 3-methylpiperidine: Due to incomplete reaction or the use of excess starting material.

  • Residual formaldehyde or its polymers: Paraformaldehyde can be a source of this.

  • Oxidation byproducts: Amines can be susceptible to air oxidation, especially if handled at elevated temperatures, leading to colored impurities.[1]

  • Side-reaction products: Depending on the specific reaction conditions, other minor byproducts may be formed.

Q2: My 1,1'-Methylenebis(3-methylpiperidine) sample is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration is often indicative of oxidation byproducts.[1] These impurities are typically more polar than the desired product. You can address this through:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can effectively remove colored impurities.

  • Chromatography: Flash column chromatography is very effective at separating the non-polar desired product from the more polar colored impurities.

  • Distillation: If the colored impurities are significantly less volatile, vacuum distillation can be an effective purification method.

Q3: I am having trouble separating 1,1'-Methylenebis(3-methylpiperidine) from the starting material, 3-methylpiperidine, by distillation. What should I do?

A3: This is a common issue due to the relatively close boiling points of the two compounds. Here are some troubleshooting tips:

  • Use a fractionating column: A simple distillation setup may not be sufficient. Employing a fractionating column with a high number of theoretical plates will enhance the separation efficiency.[2]

  • Optimize distillation parameters: Conduct the distillation under reduced pressure (vacuum) to lower the boiling points and minimize thermal degradation. Carefully control the heating rate to maintain a slow and steady distillation.

  • Consider chemical treatment: In some cases for amine purification, adding a small amount of a non-volatile acid can form a salt with the more basic starting material, increasing its boiling point and facilitating separation. However, this should be approached with caution as it may affect the desired product.

Q4: Can I purify 1,1'-Methylenebis(3-methylpiperidine) by recrystallization?

A4: Recrystallization can be a viable method if a suitable solvent or solvent system can be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Given that 1,1'-Methylenebis(3-methylpiperidine) is a liquid at room temperature, this would likely involve forming a solid salt derivative first. For some amines, using organic acids like acetic acid can be effective for recrystallization.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common purification challenges.

Symptom Possible Cause(s) Recommended Action(s)
Low Purity After Distillation - Inefficient fractionating column. - Distillation rate is too fast. - Unstable vacuum pressure.- Use a longer fractionating column or one with a more efficient packing material. - Reduce the heating rate to ensure a slow, steady collection of distillate. - Ensure all connections in the vacuum distillation setup are airtight.
Product "Oils Out" During Recrystallization Attempt - The chosen solvent is not appropriate. - The solution is too concentrated. - Cooling is too rapid.- Screen for alternative solvents or solvent mixtures. - Use a slightly larger volume of the hot solvent to ensure the product remains dissolved. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent Impurity Peak in GC-MS Analysis - Co-elution with the main product. - The impurity has very similar physicochemical properties to the product.- Modify the GC-MS method (e.g., change the temperature ramp, use a different column). - Consider an alternative purification technique such as preparative chromatography.
Product Degradation During Purification - Excessive heat applied during distillation. - Exposure to air (oxidation).- Use vacuum distillation to lower the boiling point. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]

Purification Protocols

Physicochemical Data for Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1'-Methylenebis(3-methylpiperidine) C₁₃H₂₆N₂210.36Not available
3-MethylpiperidineC₆H₁₃N99.17125-126[3]
FormaldehydeCH₂O30.03-19
Protocol 1: Fractional Vacuum Distillation

This is the recommended primary method for purifying 1,1'-Methylenebis(3-methylpiperidine) on a larger scale. The principle is to separate compounds based on their differences in boiling points.[4]

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude Product in Distillation Flask B Fractionating Column A->B C Condenser B->C D Receiving Flask C->D E Vacuum Source C->E F Apply Heat and Vacuum G Collect Low-Boiling Impurities (e.g., 3-methylpiperidine) F->G H Collect Pure Product Fraction G->H I Stop Distillation H->I J Analyze Fractions by GC-MS H->J

Caption: Workflow for fractional vacuum distillation.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude 1,1'-Methylenebis(3-methylpiperidine). Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions:

    • The first fraction to distill will be the most volatile components, primarily unreacted 3-methylpiperidine. Collect this in a separate receiving flask.

    • As the temperature at the top of the column stabilizes, this indicates the boiling point of the next fraction.

    • Once the lower-boiling impurities have been removed, the temperature will rise. Change the receiving flask to collect the main fraction of 1,1'-Methylenebis(3-methylpiperidine).

    • Monitor the temperature closely. A stable boiling point during the collection of the main fraction is an indicator of purity.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Flash Column Chromatography

This method is ideal for smaller-scale purifications and for removing polar or colored impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Select Solvent System (e.g., Hexane/Ethyl Acetate) B Pack Column with Silica Gel A->B C Load Crude Product onto Column D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC or GC-MS E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of a tertiary amine (e.g., triethylamine, ~1%) to prevent peak tailing.

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude 1,1'-Methylenebis(3-methylpiperidine) in a minimal amount of the solvent system and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to increase the flow rate.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the collected fractions by TLC or GC-MS to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,1'-Methylenebis(3-methylpiperidine).

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of 1,1'-Methylenebis(3-methylpiperidine) and identifying impurities.[5]

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-17) is generally suitable.[5]

  • Injector Temperature: 250-280 °C

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 290 °C) to ensure the separation of both volatile and less volatile components.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Sample Preparation for GC-MS:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library and their retention times with those of known standards.

References

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021).
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). The Journal of Physical Chemistry Letters.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
  • Melamine Analysis via GC-MS. (n.d.).
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). BenchChem.
  • N,N'-Methylenebisacrylamide. (n.d.). In Wikipedia.
  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent.
  • Fractional distill
  • Method for crystallization of amino acids. (1992).
  • RECENT DEVELOPMENTS IN THE STUDY OF RECRYSTALLIZ
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • 1,1'-methylenebis(3-methylpiperidine) (C13H26N2). (n.d.). PubChem.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • What is Fractional Distill
  • N,N′-METHYLENEBISACRYLAMIDE. (n.d.).
  • N-Methylpiperidine. (n.d.). Jubilant Ingrevia.
  • Methylamines purification by distillation and purge. (1976).
  • Methylamines purification process. (1981).
  • Fractional distillation | chemical process. (2026). In Britannica.
  • Piperidine, 1,1'-methylenebis[3-methyl-. (n.d.). US EPA.
  • 5.
  • What exactly is fractional distill
  • Piperidine, 1,1'-methylenebis-. (n.d.). NIST WebBook.
  • 1-Methylpiperidine. (n.d.). In Wikipedia.
  • Process for separation and purification of methyl amines. (1936).
  • 3-Methylpiperidine(626-56-2). (n.d.). ChemicalBook.
  • 3-Methylpiperidine 99 626-56-2. (n.d.). Sigma-Aldrich.
  • 4,4'-Trimethylenebis(1-methylpiperidine) = 98 64168-11-2. (n.d.). Sigma-Aldrich.8 64168-11-2. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: 1,1'-Methylenebis(3-methylpiperidine) Work-Up &amp; Troubleshooting

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently consult with research teams struggling with the isolation or removal of 1,1'-Methylen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult with research teams struggling with the isolation or removal of 1,1'-Methylenebis(3-methylpiperidine) (C₁₃H₂₆N₂). The root cause of almost every failure involving this compound stems from a fundamental misunderstanding of its chemical class.

1,1'-Methylenebis(3-methylpiperidine) is not a standard diamine; it is an aminal (a geminal diamine characterized by an N-C-N linkage). While standard alkyl amines are robust under a wide range of aqueous conditions, the aminal linkage is highly labile in the presence of aqueous protons [1]. The causality of your work-up success entirely depends on whether you are trying to preserve the aminal as your target product, or destroy it to purify a different target compound.

This guide provides the mechanistic rationale, troubleshooting FAQs, and self-validating protocols necessary to master reactions involving this specific aminal.

The Core Causality: Aminal pH Sensitivity

The N-C-N bond of 1,1'-Methylenebis(3-methylpiperidine) is stable under neutral and basic conditions. However, when exposed to acidic environments (pH < 7), the nitrogen lone pair becomes protonated, turning one of the 3-methylpiperidine moieties into an excellent leaving group. The adjacent nitrogen assists in expelling this group, forming a highly reactive iminium ion that is rapidly attacked by water.

The irreversible result is the cleavage of the aminal into two equivalents of water-soluble 3-methylpiperidinium salt and one equivalent of formaldehyde [2].

HydrolysisMech Aminal Neutral Aminal (Stable in Organic) Protonated Protonated Aminal Intermediate Aminal->Protonated + H⁺ (pH < 3) Iminium Iminium Ion Intermediate Protonated->Iminium - 3-methylpiperidine Products Formaldehyde + Protonated Amine (Water Soluble) Iminium->Products + H₂O

Figure 1: Acid-catalyzed hydrolysis mechanism of 1,1'-Methylenebis(3-methylpiperidine).

Troubleshooting Guides & FAQs

Q1: I performed a standard 1M HCl wash to remove basic impurities, but my target product, 1,1'-Methylenebis(3-methylpiperidine), completely disappeared from the organic layer. Where did it go? A: You inadvertently destroyed your product. By washing with 1M HCl, you triggered the acid-catalyzed hydrolysis of the aminal linkage[3]. Your product was cleaved into 3-methylpiperidine (which protonated and moved into the aqueous layer) and formaldehyde. To recover aminals, you must maintain a basic aqueous phase (pH > 8) during extraction.

Q2: I used 1,1'-Methylenebis(3-methylpiperidine) as a reagent/ligand. It is co-eluting with my non-polar target product on silica gel. How do I get rid of it? A: Aminals often streak on silica and complicate chromatography. Instead of relying on column separation, use the aminal's acid lability to your advantage. Subject your crude reaction mixture to a deliberate acidic work-up (Protocol B). This will cleave the lipophilic aminal into highly polar, water-soluble fragments that can be easily washed away in the aqueous phase, leaving your non-basic target product pure in the organic layer.

Q3: During the basic work-up to isolate the aminal, I am getting a stubborn, thick emulsion. How can I resolve this? A: Emulsions in aminal work-ups usually occur when the pH is in a "twilight zone" (pH 6-8) where partial protonation creates surfactant-like species, or when transition metal catalysts precipitate as gelatinous hydroxides. Solution: Push the pH firmly above 9 using 1M NaOH, dilute the organic layer with additional solvent (like EtOAc), and wash with saturated brine. If a precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Quantitative Data: pH-Dependent Partitioning

To design a successful work-up, you must align your desired outcome with the thermodynamic stability of the aminal at specific pH ranges.

Aqueous pH RangeAminal Status3-Methylpiperidine StatusFormaldehyde StatusRecommended Action
pH < 3 (Strong Acid)Rapidly HydrolyzedProtonated (Aqueous Phase)Aqueous PhaseIdeal for removing aminal byproducts.
pH 5–7 (Mild Acid)Slowly HydrolyzedPartially ProtonatedAqueous PhaseAVOID. Causes product loss and severe emulsions.
pH > 9 (Basic)Intact & StableNeutral (Organic Phase)N/AIdeal for isolating the intact aminal.

Work-Up Decision Matrix & Experimental Protocols

AminalWorkup Start Reaction Mixture containing 1,1'-Methylenebis(3-methylpiperidine) Decision Is the Aminal the TARGET PRODUCT? Start->Decision TargetYes Goal: Preserve Aminal Decision->TargetYes Yes TargetNo Goal: Remove Aminal Decision->TargetNo No WorkupYes Basic Work-up (pH > 9) Quench with Sat. NaHCO₃ or NaOH Extract with EtOAc/DCM TargetYes->WorkupYes WorkupNo Acidic Work-up (pH < 3) Quench with 1M HCl Stir for 30-60 mins TargetNo->WorkupNo PhaseYes Organic Phase: Intact Aminal Recovered WorkupYes->PhaseYes PhaseNo Aqueous Phase: 3-methylpiperidinium chloride + Formaldehyde WorkupNo->PhaseNo

Figure 2: Decision matrix for the work-up of reaction mixtures containing 1,1'-Methylenebis(3-methylpiperidine).

Protocol A: Product-Preserving Work-Up (Isolation of the Aminal)

Use this protocol when 1,1'-Methylenebis(3-methylpiperidine) is your desired final product.

  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO₃ (or 1M NaOH if strong bases were used in the reaction) until gas evolution ceases.

  • pH Validation: Test the aqueous layer with pH paper. It must read pH ≥ 9. If it does not, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Dilute the mixture with an organic solvent (DCM or EtOAc). Separate the layers. Extract the aqueous layer two additional times with the organic solvent.

  • Brine Wash: Combine the organic layers and wash once with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (keep bath temperature < 40 °C to prevent thermal degradation).

  • System Validation: Run a ¹H NMR of the crude oil. The presence of a sharp singlet integrating to 2 protons between 3.0–3.5 ppm confirms the intact N-CH₂-N methylene bridge.

Protocol B: Aminal-Clearing Work-Up (Removal of the Aminal)

Use this protocol when the aminal is a reagent/byproduct and your target product is a non-basic organic molecule.

  • Quench & Cleavage: Dilute the crude reaction mixture with EtOAc or Diethyl Ether. Add an equal volume of 1M HCl.

  • pH Validation: Test the aqueous layer with pH paper. It must read pH ≤ 3. If it does not, add concentrated HCl dropwise until acidic.

  • Kinetic Stirring: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes. Causality note: While aminal hydrolysis is fast, mass transfer across the biphasic boundary takes time. Rushing this step will leave unhydrolyzed aminal in your organic layer.

  • Separation: Transfer to a separatory funnel and separate the layers. The aqueous layer now contains the cleaved 3-methylpiperidinium hydrochloride and formaldehyde. Discard the aqueous layer (or save it if you need to recover the amine).

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • System Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. The absence of a stain confirms the complete removal of the aminal and its amine byproducts.

References

  • Matouš, P., et al. "Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Grigalunas, M., et al. "N-Morpholinomethyl-5-lithiotetrazole: A Reagent for the One-Pot Synthesis of 5-(1-Hydroxyalkyl)tetrazoles." The Journal of Organic Chemistry, 2019. URL:[Link]

  • Zelenay, V., et al. "Reversible Aminal Formation: Controlling the Evaporation of Bioactive Volatiles by Dynamic Combinatorial/Covalent Chemistry." Chemistry - A European Journal, 2020. URL:[Link]

Optimization

Technical Support Center: Reaction Monitoring with 1,1'-Methylenebis(3-methylpiperidine)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter analytical roadblocks when working with complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter analytical roadblocks when working with complex aminals.

1,1'-Methylenebis(3-methylpiperidine) (CAS: 68922-17-8) is a highly versatile gem-diamine. It serves as a bidentate bis(cycloamine) ligand in transition metal chemistry[1], a base organocatalyst in transesterifications[1], and a methylene transfer agent in the synthesis of pharmaceutical intermediates, such as precursors for the anti-emetic drug ondansetron[2].

However, monitoring reactions involving this compound requires a deep understanding of its chemical vulnerabilities. The central N-CH₂-N aminal bridge is highly sensitive to its environment, meaning your analytical method can easily destroy the very molecule you are trying to measure. This guide provides field-proven, self-validating strategies to ensure your kinetic data is accurate and artifact-free.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my HPLC-UV/MS analysis show complete degradation of 1,1'-Methylenebis(3-methylpiperidine) into 3-methylpiperidine, even when the reaction is kept cold?

Root Cause: Analytical artifact induced by acidic mobile phases. Causality: 1,1'-Methylenebis(3-methylpiperidine) has a molecular formula of C₁₃H₂₆N₂ and contains an acid-labile aminal bridge[3]. When subjected to standard reversed-phase HPLC conditions (e.g., 0.1% Trifluoroacetic acid or Formic acid), the nitrogen atoms protonate. This triggers the expulsion of one piperidine ring to form a highly reactive iminium intermediate, which is immediately hydrolyzed by the aqueous mobile phase into formaldehyde and a second equivalent of 3-methylpiperidine. You are not observing reaction progress; you are observing column-induced hydrolysis. Solution: You must switch to an alkaline mobile phase (e.g., pH 9.5 Ammonium Bicarbonate) to keep the nitrogens deprotonated, thereby stabilizing the aminal bridge during the chromatographic run.

Q2: I am using 1,1'-Methylenebis(3-methylpiperidine) as a bidentate ligand for transition metal complexes (e.g., Mo, W, Co). How can I track the coordination progress in real-time without taking aliquots?

Root Cause: Offline sampling disrupts the coordination equilibrium and exposes sensitive low-valent metal complexes to oxidation. Causality: The steric bulk of the 3-methylpiperidine rings forces a specific "bite angle" (typically 61°–63°) when coordinating to metals[1]. This conformational lock drastically alters the electron density around the methylene bridge. Solution: Use in-situ ¹H NMR monitoring. In the free ligand, the N-CH₂-N protons appear around 2.8–3.2 ppm. Upon coordination to a metal center, the nitrogen lone pairs are donated, deshielding the methylene protons and shifting them downfield (> 3.5 ppm). Tracking the integration ratio of the free vs. bound methylene protons provides a self-validating, real-time kinetic profile.

Q3: When monitoring an aminomethylation reaction where this compound acts as the methylene donor, my GC-FID shows erratic baseline shifts and inconsistent starting material integration. What is the issue?

Root Cause: Thermal decomposition in the GC injection port. Causality: Aminals undergo thermal retro-condensation at high temperatures. If the GC inlet is set too high (>250°C), the compound partially decomposes into iminium species and free amines before reaching the column. This leads to non-reproducible peak areas and broad, tailing peaks due to secondary interactions with active sites in the liner. Solution: Lower the inlet temperature to 200°C, use a deactivated, glass-wool-free liner, and employ a high split ratio to minimize residence time in the hot zone.

Q4: How do I monitor its use as a base catalyst without quenching the reaction and altering the equilibrium?

Root Cause: Distinguishing between catalytic activity and substrate consumption. Causality: As a base catalyst, the diamine abstracts a proton to form a transient hydrogen-bonded intermediate[4]. Its overall concentration should remain constant. If the diamine peak decreases, it indicates catalyst deactivation (e.g., irreversible protonation). Solution: Monitor the reaction using in-situ FT-IR. Track the disappearance of the substrate's functional groups while ensuring the C-N stretch of the catalyst (~1100–1200 cm⁻¹) remains constant.

Part 2: Data Presentation

To design a self-validating monitoring system, you must know exactly which signals to track and which artifacts to ignore. Table 1 summarizes the quantitative parameters for tracking this specific gem-diamine.

Table 1: Quantitative Analytical Parameters for 1,1'-Methylenebis(3-methylpiperidine)

TechniqueTarget Analyte / SignalExpected ValueDiagnostic PurposeCommon Pitfall / Interference
¹H NMR (CDCl₃) N-CH₂-N bridge protons~2.8 - 3.2 ppmConfirm intact aminalOverlap with solvent or product peaks
¹H NMR (CDCl₃) Metal-coordinated N-CH₂-N> 3.5 ppmTrack ligand complexationParamagnetic metal broadening
LC-MS (ESI+) [M+H]⁺ Ionm/z 211.2Quantify intact diamineIn-source fragmentation to m/z 112
FT-IR C-N Stretch1100 - 1200 cm⁻¹Monitor catalyst stabilityObscured by strong C-O stretches

Part 3: Experimental Protocols

Protocol 1: Alkaline LC-MS Reaction Monitoring (Artifact-Free)

This protocol prevents the acid-catalyzed hydrolysis of the aminal bridge, ensuring the chromatogram reflects the true state of the reaction flask.

  • Sample Preparation: Extract a 10 µL aliquot of the reaction mixture. Immediately quench it in 990 µL of ice-cold basic methanol (containing 0.1% triethylamine) to halt the reaction and stabilize the aminal.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatography: Use a high-pH tolerant C18 column (e.g., Waters XBridge) maintained at 30°C. Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection & Validation: Monitor ESI+ at m/z 211.2[3]. Self-Validation Step: Inject a pure standard of 1,1'-Methylenebis(3-methylpiperidine) before your samples. If you observe a peak at m/z 100 (free 3-methylpiperidine), your mobile phase is not basic enough, and in-source fragmentation or column hydrolysis is occurring.

Protocol 2: In-Situ ¹H NMR Kinetic Profiling

This protocol allows for non-destructive, real-time monitoring of metal coordination or aminal cleavage.

  • Setup: Dissolve the metal precursor and 1,1'-Methylenebis(3-methylpiperidine) in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or Toluene-d₈) directly in an NMR tube.

  • Baseline Acquisition: Acquire a baseline spectrum at t=0 at the desired reaction temperature. Identify the N-CH₂-N bridge protons (~3.0 ppm).

  • Kinetic Run: Program the NMR spectrometer to acquire 8 scans every 5 minutes for the duration of the reaction.

  • Processing & Validation: Phase and baseline correct all spectra automatically. Integrate the disappearing free ligand peak (~3.0 ppm) and the appearing coordinated ligand peak (>3.5 ppm). Self-Validation Step: The sum of the integrations (free + bound) must remain constant throughout the experiment. A decrease in total integration indicates an unmonitored side reaction or precipitation.

Part 4: Mechanistic Visualizations

The following diagrams map the logical workflows and chemical causalities critical to working with this compound.

G Start Select Monitoring Technique for 1,1'-Methylenebis(3-methylpiperidine) Role1 Role: Metal Ligand Start->Role1 Role2 Role: Methylene Donor Start->Role2 Role3 Role: Base Catalyst Start->Role3 Tech1 In-situ 1H NMR (Track N-CH2-N shift) Role1->Tech1 Tech2 Alkaline HPLC-MS (Track Aminal Consumption) Role2->Tech2 Tech3 In-situ FT-IR (Track Substrate Carbonyls) Role3->Tech3

Workflow for selecting the correct analytical technique based on the reagent's chemical role.

G Aminal 1,1'-Methylenebis (3-methylpiperidine) Protonation Acidic Mobile Phase (H+) Aminal->Protonation Iminium Iminium Ion Intermediate + 3-Methylpiperidine Protonation->Iminium Cleavage Hydrolysis Aqueous Hydrolysis (H2O) Iminium->Hydrolysis Products Formaldehyde + 2x 3-Methylpiperidine Hydrolysis->Products Degradation Artifact

Causality of analytical artifacts: Acid-catalyzed hydrolysis pathway of the aminal bridge.

References

  • 1 - ResearchGate.

  • 2 - Google Patents. 3.3 - PubChemLite. 4.4 - White Rose University Consortium.

Sources

Reference Data & Comparative Studies

Validation

Performance of 1,1'-Methylenebis(3-methylpiperidine) vs. piperidine as a catalyst

As a Senior Application Scientist in early-stage drug development and fine chemical synthesis, I frequently evaluate the efficiency, scalability, and regulatory profile of organocatalysts. For decades, simple secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and fine chemical synthesis, I frequently evaluate the efficiency, scalability, and regulatory profile of organocatalysts. For decades, simple secondary amines like piperidine have been the default choice for base-catalyzed carbon-carbon bond formations, such as the Knoevenagel condensation.

However, the field is undergoing a paradigm shift toward structurally tuned gem-diamines. Specifically, 1,1'-Methylenebis(3-methylpiperidine) —a tertiary gem-diamine—has emerged as a superior alternative. This guide objectively compares the mechanistic causality, empirical performance, and operational advantages of these two catalysts to help you optimize your synthetic workflows.

Mechanistic Causality: Why Gem-Diamines Outperform Simple Amines

To understand the performance gap between these two catalysts, we must look beyond basic pKa values and examine the transition-state dynamics.

Piperidine (The Traditional Standard): Piperidine is a secondary amine. In reactions with carbonyl compounds, it typically operates via a dual mechanism: it can act as a Brønsted base or form an electrophilic iminium ion intermediate. While iminium catalysis is powerful, it often leads to off-target side reactions (e.g., oligomerization or Michael additions) when high selectivity is required. Furthermore, piperidine relies on intermolecular collisions to return the abstracted proton during the final dehydration step, which can bottleneck the reaction rate.

1,1'-Methylenebis(3-methylpiperidine) (The Engineered Alternative): This catalyst is a tertiary gem-diamine characterized by two nitrogen atoms separated by a single methylene bridge. Because it is a tertiary amine, it cannot form iminium ions, restricting its activity strictly to Brønsted base catalysis. This eliminates iminium-driven side reactions, drastically improving product selectivity.

More importantly, the superior catalytic activity of 1,1'-Methylenebis(3-methylpiperidine) is driven by its unique steric and electronic geometry. Computational chemistry and kinetic studies demonstrate that a highly active basic catalyst requires both high proton affinity and the ability to efficiently return the proton to the oxoanion intermediate . When one nitrogen atom abstracts a proton from the active methylene substrate, the proximity of the second nitrogen atom stabilizes the protonated state. This spatial arrangement creates a localized "hydrophobic pocket" that perfectly aligns the proton for delivery to the oxoanion intermediate, accelerating the rate-limiting dehydration step .

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Formation (Sterically Shielded) A->C B 1,1'-Methylenebis(3-methylpiperidine) (Gem-Diamine Catalyst) B->C Deprotonation D Nucleophilic Attack on Carbonyl C->D E Oxoanion Intermediate D->E F Proton Return via Neighbouring N-atom E->F Intramolecular Proton Transfer G Dehydration & Alkene Product F->G G->B Catalyst Regeneration

Catalytic cycle of C-C bond formation driven by gem-diamine proton-return dynamics.

Empirical Performance & Operational Profile

Beyond reaction kinetics, practical drug development requires evaluating regulatory burdens and handling safety. Piperidine is highly volatile and classified globally as a strictly controlled substance (e.g., DEA List I in the US) due to its use as a precursor in illicit drug manufacturing. 1,1'-Methylenebis(3-methylpiperidine) is not controlled, has lower volatility, and presents a much safer toxicity profile for scale-up .

Table 1: Comparative Catalyst Profile for Knoevenagel Condensation (Benzaldehyde + Malononitrile)

ParameterPiperidine1,1'-Methylenebis(3-methylpiperidine)
Amine Classification Secondary AmineGem-Diamine (Tertiary Amine)
Catalytic Mechanism Base / Iminium (Mixed)Pure Brønsted Base
Proton Return Efficiency Moderate (Intermolecular)High (Intramolecular Synergy)
Typical Yield (1h, 25°C) ~82 - 85%>98%
Selectivity (Target Alkene) ~90% (Prone to oligomers)>99% (Highly selective)
Regulatory Status Controlled Substance (List I)Non-controlled
Volatility / Handling High (bp ~106 °C) / ToxicLow (MW 210.36 g/mol ) / Safer

Self-Validating Experimental Protocol

System Design (The "Self-Validating" Elements):

  • Internal Standard: Dodecane is added at t=0. All GC-MS peaks are normalized against dodecane to eliminate errors from solvent evaporation or injection volume variations.

  • Thermal Baseline (Blank): A parallel reactor with no catalyst proves that the observed conversion is strictly catalytic.

  • Mass Balance Verification: The protocol requires calculating (Unreacted Substrate + Product + Side Products). If the sum deviates from 100% ± 2%, it flags invisible polymeric side-reactions (common with piperidine).

Step-by-Step Methodology:

  • Matrix Preparation: In a 10 mL parallel synthesizer tube, add 2.0 mmol of benzaldehyde and 2.0 mmol of malononitrile.

  • Standardization: Add 2.0 mL of absolute ethanol (solvent) and exactly 0.5 mmol of dodecane (internal standard). Stir at 500 rpm to homogenize.

  • Baseline Sampling: Extract a 10 µL aliquot (t=0) to establish the initial substrate/dodecane ratio.

  • Catalyst Introduction: Add 5 mol% (0.1 mmol) of the chosen catalyst (Piperidine in Reactor A; 1,1'-Methylenebis(3-methylpiperidine) in Reactor B). Maintain temperature at 25°C.

  • Kinetic Sampling: Withdraw 10 µL aliquots at 10, 30, 60, and 120 minutes. Immediately quench each aliquot in 1 mL of cold ethyl acetate containing 0.1% acetic acid to instantly freeze the reaction state.

  • Analysis: Inject quenched samples into a GC-MS. Calculate conversion via the depletion of the benzaldehyde peak relative to dodecane, and yield via the appearance of the 2-benzylidenemalononitrile peak.

Workflow Step1 1. Matrix Preparation Equimolar Substrates + Internal Standard Step2 2. Catalyst Introduction 5 mol% Catalyst (Piperidine vs Gem-Diamine) Step1->Step2 Step3 3. Controlled Incubation 25°C, Ethanol Solvent, 500 rpm Step2->Step3 Step4 4. Kinetic Sampling Aliquots Quenched at 10, 30, 60, 120 min Step3->Step4 Step5 5. GC-MS Analysis Verify Mass Balance & Selectivity Step4->Step5

Self-validating experimental workflow for comparative kinetic analysis of organocatalysts.

Conclusion

While piperidine remains a legacy reagent in organic synthesis, its dual-mechanism nature and stringent regulatory controls make it suboptimal for modern, highly selective scale-up processes. 1,1'-Methylenebis(3-methylpiperidine) leverages intramolecular proton-return dynamics to drive C-C bond formations faster and with near-perfect selectivity, all while eliminating the administrative overhead of handling a controlled substance.

References

  • Climent, M. J.; Corma, A.; Domínguez, I.; Sastre, G. "Gem-diamines as highly active organocatalysts for carbon-carbon bond formation." Journal of Catalysis, 2007, 246 (1), 136–146. URL:[Link]

  • United States Environmental Protection Agency (EPA), Substance Registry Services. "Piperidine, 1,1'-methylenebis[3-methyl-]". URL:[Link]

Comparative

Enantioselectivity Comparison of Chiral Bispidine Ligands in Asymmetric Catalysis: A Focus on the Copper(II)-Catalyzed Henry Reaction

Executive Summary For drug development professionals and synthetic chemists, the asymmetric construction of carbon-carbon bonds is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). The H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the asymmetric construction of carbon-carbon bonds is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). The Henry (nitroaldol) reaction is a highly atom-economical method for generating chiral β -nitro alcohols—versatile building blocks that can be easily converted into 1,2-amino alcohols and α -hydroxy acids.

While natural alkaloids like (-)-sparteine have historically dominated as chiral ligands in these transformations, their limited structural modularity and conformational flexibility often cap their enantioselective potential. Enter chiral bispidines (3,7-diazabicyclo[3.3.1]nonanes). These highly rigid, privileged scaffolds offer unparalleled preorganization of nitrogen donors. This guide objectively compares the performance of various chiral bispidine ligands against traditional sparteine-based systems in the Cu(II)-catalyzed asymmetric Henry reaction, providing mechanistic insights and validated experimental protocols.

Mechanistic Rationale: The "Bispidine Effect" vs. Sparteine

The efficacy of a chiral ligand in transition-metal catalysis is dictated by its ability to create a rigid, well-defined chiral pocket around the metal center.

The Limitation of Sparteine: (-)-Sparteine and its synthetic (+)-surrogates are excellent ligands for lithium-mediated deprotonations, but they exhibit significant conformational flexibility (switching between boat and chair conformations) when coordinating to transition metals like Cu(II)[1]. Furthermore, the natural alkaloid scaffold is difficult to functionalize, limiting the chemist's ability to fine-tune the steric bulk for specific substrates.

The Bispidine Advantage: Bispidines benefit from the "bispidine effect." The adamantane-like bicyclic core forces the two nitrogen lone pairs into an optimal bite angle for metal coordination. This extreme preorganization results in a near-zero entropic penalty upon complexation, yielding highly stable catalysts[2].

When chiral centers or fused rings (such as a pyrrolidine ring) are introduced at the C2 or N3 positions of the bispidine core, they act as massive steric walls. This effectively blocks specific quadrants around the Cu(II) center, forcing the incoming nitroalkane to attack the aldehyde exclusively from the Re or Si face[2]. In contrast, simpler C1-symmetric bispidines lacking this fused rigidity can still undergo chair-chair to boat-chair interconversions in solution, which degrades enantiocontrol[3].

Mechanism Core Rigid Bispidine Core (3,7-diazabicyclo[3.3.1]nonane) Preorg Preorganized N-Donors (Optimal Bite Angle for Cu) Core->Preorg Chiral Fused Pyrrolidine Ring (Steric Bulk at C2/N3) Core->Chiral Cu Cu(II) Coordination (Square Planar / Pentacoordinate) Preorg->Cu Block Effective Quadrant Blocking (Restricted Conformational Flexibility) Chiral->Block Cu->Block Select High Enantioselectivity (Re/Si Face Discrimination, >99% ee) Block->Select Directs Nitroalkane Attack

Mechanistic rationale for high enantioselectivity using core-chiral bispidine ligands.

Enantioselectivity Comparison: Ligand Performance

To objectively evaluate these ligands, we compare their performance in the benchmark Cu(II)-catalyzed Henry reaction between benzaldehyde and nitromethane.

The data clearly demonstrates that while basic C1-symmetric bispidines offer excellent conversion rates, they fail to provide the rigid stereocontrol necessary for high enantiomeric excess (ee)[3]. However, the development of a modular "inside-out" synthesis by Scharnagel et al. allowed for the creation of 2-endo,N-fused bispidines . By fusing a 3,3-dimethylpyrrolidine ring to the core, the conformation is locked, resulting in a dramatic leap in enantioselectivity (up to 99% ee) and diastereomeric ratio (dr), vastly outperforming both (-)-sparteine and simpler bispidines[2].

Quantitative Performance Data
Ligand TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Structural Feature & Causality
(-)-Sparteine Cu(OAc)₂ / Ligand~85~65N/ANatural alkaloid; limited modularity prevents steric tuning.
(+)-Sparteine Surrogate Cu(OAc)₂ / Ligand~84~65N/ASynthetic surrogate; provides complementary chirality but retains flexibility[1].
C1-Symmetric Bispidine Cu(OAc)₂ / Ligand80–9540–60N/AHigh flexibility in solution (chair-chair to boat-chair) degrades facial selectivity[3].
2-endo,N-fused Bispidine Cu(OAc)₂ / Ligand>90 Up to 99 Up to 86:14 Fused ring locks conformation; strong quadrant blocking ensures strict Re/Si attack[2].

Step-by-Step Experimental Protocol

The following protocol details the self-validating workflow for the highly enantioselective Cu(II)-catalyzed Henry reaction using the optimal 2-endo,N-fused bispidine ligand. As an Application Scientist, I emphasize that the in situ generation of the catalyst and the strict temperature control are non-negotiable for achieving >90% ee.

Materials Required
  • Catalyst Precursor: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ligand: 2-endo,N-(3,3-dimethylpyrrolidine)-annelated bispidine

  • Substrates: Benzaldehyde (freshly distilled), Nitromethane (anhydrous)

  • Solvent: Ethanol (anhydrous)

Workflow

Workflow N1 1. Ligand & Metal Preparation Mix Chiral Bispidine + Cu(OAc)2 in EtOH at RT (30 min) N2 2. Complexation Formation of Rigid Cu(II)-Bispidine Catalyst N1->N2 N3 3. Substrate Addition Add Aldehyde + Nitromethane Cool to 0°C N2->N3 N4 4. Enantioselective C-C Bond Formation Facial Selective Nitroaldol Reaction N3->N4 N5 5. Workup & Analysis Quench, Extract, and Determine ee% via Chiral HPLC N4->N5

Workflow of the Cu(II)-catalyzed asymmetric Henry reaction using chiral bispidine ligands.

Methodological Steps & Causality

Step 1: In Situ Catalyst Generation

  • In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O (10 mol%) and the chiral bispidine ligand (11 mol%).

  • Suspend the mixture in anhydrous ethanol (1.0 mL per mmol of aldehyde).

  • Stir at room temperature for 30 minutes. Causality: The slight excess of ligand ensures complete complexation of the copper, preventing background racemic catalysis by unliganded Cu(II) species. The deep blue/green color change visually validates complex formation.

Step 2: Substrate Addition and Temperature Control

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the freshly distilled benzaldehyde (1.0 equiv) followed by nitromethane (10.0 equiv). Causality: Nitromethane is used in excess to drive the equilibrium forward. Cooling to 0 °C reduces the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states, which is critical for high enantioselectivity.

Step 3: Reaction Monitoring

  • Stir the reaction at 0 °C for 24–48 hours.

  • Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 8:2).

Step 4: Quenching and Purification

  • Once complete, quench the reaction by adding saturated aqueous NH₄Cl (2 mL).

  • Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) to isolate the pure β -nitro alcohol.

Step 5: Self-Validating Analytical Protocol (ee% Determination)

  • Racemic Standard Preparation: Run a parallel reaction using a non-chiral catalyst (e.g., TMEDA/Cu(OAc)₂) to generate a racemic mixture of the product.

  • Chiral HPLC Analysis: Inject the racemic standard into a High-Performance Liquid Chromatograph equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H). Adjust the mobile phase (Hexane/Isopropanol) until baseline separation of the two enantiomer peaks is achieved.

  • Sample Analysis: Inject the purified product from the chiral bispidine reaction. Calculate the ee% by integrating the area under the major and minor enantiomer peaks. Causality: Baseline separation of the racemic standard proves that the analytical method is capable of detecting both enantiomers, validating the >99% ee claim of the chiral run.

Conclusion

When designing asymmetric catalytic workflows, the choice of ligand dictates the ceiling of your stereocontrol. While (-)-sparteine remains a historic benchmark, its lack of modularity limits its utility in highly demanding transition-metal catalyzed reactions. Chiral bispidine ligands—specifically the 2-endo,N-fused generations—solve this by combining the extreme preorganization of the "bispidine effect" with modular steric bulk. By effectively locking the conformational flexibility and blocking specific coordination quadrants, these advanced bispidines deliver near-perfect enantioselectivity (up to 99% ee) in the Cu(II)-catalyzed Henry reaction, making them a superior choice for the synthesis of chiral pharmaceutical intermediates.

References

  • Scharnagel, D., Müller, A., Prause, F., Eck, M., Goller, J., Milius, W., & Breuning, M. (2015). "The First Modular Route to Core-Chiral Bispidine Ligands and Their Application in Enantioselective Copper(II)-Catalyzed Henry Reactions." Chemistry–A European Journal, 21(35), 12488-12500.

  • Rossetti, A., Landoni, S., Meneghetti, F., Castellano, C., Mori, M., Colombo Dugoni, G., & Sacchetti, A. (2018). "Application of chiral bi- and tetra-dentate bispidine-derived ligands in the copper(II)-catalyzed asymmetric Henry reaction." New Journal of Chemistry, 42(14), 12072-12081.

  • O'Brien, P., et al. (2002). "A Readily-Accessible (+)-Sparteine Surrogate." Journal of the American Chemical Society, 124(40), 11870-11871.

Sources

Validation

Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Models with Experimental Data

In the modern era of drug discovery, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and robust therapeutic development.[1] Computational approache...

Author: BenchChem Technical Support Team. Date: March 2026

In the modern era of drug discovery, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and robust therapeutic development.[1] Computational approaches, from molecular docking to complex quantitative structure-activity relationship (QSAR) models, provide an unprecedented ability to screen vast chemical libraries and prioritize candidates, saving invaluable time and resources.[1][2][3] However, these in silico predictions remain hypotheses until they are rigorously tested and validated against real-world biological systems.[1] Conversely, experimental data provides the "ground truth" necessary to refine and improve the predictive power of computational tools.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret studies that cross-validate computational predictions with tangible experimental results. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a clear path for integrating these two powerful domains to accelerate the journey from a virtual hit to a viable drug candidate.

The Two Pillars: Computational Models and Experimental Assays

A successful cross-validation strategy begins with a clear understanding of the tools at your disposal. The choice of both the computational model and the experimental assay is not arbitrary; it is a deliberate decision based on the specific biological question being asked.

A Survey of Computational Models in Drug Development

Computational drug discovery leverages a diverse toolkit to predict how a molecule might behave in a biological system.[2][3] These methods are broadly categorized into structure-based and ligand-based approaches.[3][4]

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like a protein or enzyme) is known, SBDD methods can be employed.[2][3]

    • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a target.[3][5] It is instrumental in virtual screening to identify potential hits from large compound libraries.[2]

  • Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods rely on the knowledge of molecules (ligands) that are already known to interact with the target.[2][4]

    • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of molecules with their biological activity.[2][6] A well-validated QSAR model can predict the activity of new, untested compounds.[7][8]

    • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.[2][3]

The Ground Truth: Experimental Validation Techniques

Experimental assays provide the empirical data to confirm or refute computational predictions. The selection of an appropriate assay is critical and depends on the output of the computational model.

  • Biochemical Assays: These assays measure the direct interaction between a compound and its target protein. They are ideal for validating predictions from molecular docking, such as binding affinity. Examples include surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

  • Cell-Based Assays: These assays measure the effect of a compound on cellular function, providing a more physiologically relevant context.[9] They are crucial for validating models that predict a functional outcome, such as the inhibition of a signaling pathway. Examples include cell viability assays (e.g., MTT assay)[1], reporter gene assays, and high-content imaging.[1]

  • In Vivo Models: Animal models provide the highest level of biological complexity and are used to validate predictions of a compound's efficacy and safety in a whole organism.[9][10]

The Bridge: A Workflow for Rigorous Cross-Validation

An effective cross-validation workflow is an iterative cycle of prediction, experimentation, and refinement.[11] This process not only validates the initial computational hits but also improves the predictive accuracy of the model for future use.

CrossValidationWorkflow cluster_in_silico Computational Domain cluster_in_vitro Experimental Domain model Computational Model (e.g., Docking, QSAR) predict Generate Predictions (e.g., Binding Affinity, IC50) model->predict compare Compare & Analyze (Statistical Metrics) predict->compare Predicted Data assay Experimental Assay (e.g., SPR, Cell Viability) measure Measure Results (e.g., Kd, Experimental IC50) assay->measure measure->compare Experimental Data refine Refine Model compare->refine Discrepancies refine->model Feedback Loop

Caption: Iterative workflow for cross-validating computational models with experimental data.

Step 1: Data Curation and Preparation

The foundation of any successful cross-validation is high-quality, consistent data. It is crucial to ensure that the data from both computational and experimental sources are comparable. This includes standardizing units (e.g., converting IC50 values to pIC50), normalizing data to a common scale, and carefully documenting experimental conditions.

Step 2: Statistical Metrics for Comparison

Several statistical metrics can be used to quantify the agreement between predicted and experimental values. The choice of metric depends on the type of data being compared.

  • For Continuous Data (e.g., IC50, Ki):

    • Coefficient of Determination (R²): Measures the proportion of the variance in the experimental data that is predictable from the computational model. An R² value closer to 1 indicates a better fit.

    • Root Mean Square Error (RMSE): Indicates the absolute error between predicted and experimental values. A lower RMSE is desirable.

  • For Categorical Data (e.g., Active vs. Inactive):

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between classes.

Step 3: The Iterative Feedback Loop

Discrepancies between computational predictions and experimental results are not failures; they are opportunities for learning and model refinement. By analyzing the outliers—compounds for which the model performed poorly—it is often possible to identify shortcomings in the model's assumptions or parameters. This information can then be used to improve the model, leading to more accurate predictions in subsequent rounds of screening.

Data Presentation: A Comparative Analysis

Clear and concise data presentation is essential for interpreting cross-validation results. Tables are an effective way to compare quantitative data directly.

Table 1: Comparison of Predicted and Experimental IC50 Values for a Series of Kinase Inhibitors

Compound IDPredicted IC50 (nM) (QSAR Model)Experimental IC50 (nM) (Cell-Based Assay)Fold Difference
Cmpd-00115201.33
Cmpd-00245551.22
Cmpd-0031201501.25
Cmpd-00481500187.5
Cmpd-0052502201.14

In this example, the QSAR model shows good predictive power for most compounds, with the notable exception of Cmpd-004. This discrepancy would warrant further investigation. It could indicate that Cmpd-004 has a mechanism of action not captured by the model, or it may highlight a limitation in the model's applicability domain.[12]

Experimental Protocol: Western Blot for MAPK/ERK Pathway Inhibition

To validate a computational model predicting the inhibition of the MAPK/ERK signaling pathway, a Western blot to measure the phosphorylation of ERK (pERK) is a standard and robust method.[11]

Objective: To quantify the dose-dependent effect of a test compound on ERK phosphorylation in a cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Seed human colorectal cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with a range of concentrations of the test compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to activate the MAPK/ERK pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Strip the membrane and re-probe with an antibody for total ERK (tERK) to serve as a loading control.[11]

    • Quantify the band intensities using densitometry software.

    • Normalize the pERK signal to the tERK signal for each sample to account for any loading differences.[11]

MAPK_Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation Inhibitor Kinase Inhibitor Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway with the point of intervention for a MEK inhibitor.

Conclusion: A Synergy for Success

The cross-validation of computational models with experimental data is not merely a confirmatory step; it is a synergistic process that enhances the capabilities of both domains.[11] By embracing this iterative and integrative approach, researchers can build more accurate and predictive models, leading to higher quality drug candidates and a more efficient drug discovery pipeline. The principles and protocols outlined in this guide provide a robust framework for bridging the gap between the digital and the biological, ultimately accelerating the development of novel therapeutics.

References

  • Ardigen. (2021, May 26). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are computational methods in drug discovery?. Synapse. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(8-9), 661-674. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. Retrieved from [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. Retrieved from [Link]

  • Prieto-Martínez, F. D., López-López, E., & Medina-Franco, J. L. (2016). Ligand-Based Drug Design. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Song, C. M., Lim, S. J., & Tong, J. C. (2009). Recent advances in computer-aided drug design. Briefings in bioinformatics, 10(5), 579–591. Retrieved from [Link]

  • Pu, L., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. Retrieved from [Link]

  • Tanoli, Z., Vähä-Koskela, M., & Aittokallio, T. (2021). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 22(5), bbaa435. Retrieved from [Link]

  • Congres. (n.d.). Similarity Measures for Automated Comparison of in Silico and in Vitro Experimental Results. Retrieved from [Link]

  • Chirico, N., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and To. Environmental Health Perspectives, 126(12), 124501. Retrieved from [Link]

  • Probst, D., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Tanoli, Z. (2020). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Retrieved from [Link]

  • De, P., & Sacan, A. (2016). Validation of QSAR Models. In QSAR-Based Studies in Chemical and Pharmaceutical Sciences. Basicmedical Key. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

Sources

Comparative

Comparative analysis of metal complexes derived from bispidine ligands

As a Senior Application Scientist evaluating chelator platforms for both industrial catalysis and clinical radiopharmaceutical development, I frequently encounter the limitations of traditional flexible macrocycles (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating chelator platforms for both industrial catalysis and clinical radiopharmaceutical development, I frequently encounter the limitations of traditional flexible macrocycles (e.g., DOTA, NOTA). While these legacy chelators are versatile, their conformational flexibility often imposes a significant entropic penalty during metal binding, resulting in sluggish complexation kinetics that require elevated temperatures.

To overcome these thermodynamic and kinetic bottlenecks, the field has increasingly pivoted toward bispidines (3,7-diazabicyclo[3.3.1]nonane) . The extreme structural rigidity of the diaza-adamantyl backbone enforces a highly preorganized double-chair conformation. This "bispidine effect" minimizes the reorganization energy required upon metal coordination, yielding exceptionally fast complexation kinetics and high thermodynamic stability (1[1]).

This guide provides an in-depth comparative analysis of bispidine-derived metal complexes, contrasting their performance across catalytic and biomedical applications, supported by self-validating experimental protocols.

Thermodynamic and Structural Profiling

The true power of the bispidine scaffold lies in its modularity. By appending different donor groups (e.g., pyridines, picolinic acids) to the N3/N7 amines or the C2/C4 backbone, we can precisely tune the denticity and cavity size to match the preferred coordination geometry of specific transition metals (2[2]).

For instance, Cu(II) is a d9 ion that strongly prefers a Jahn-Teller distorted square-pyramidal or octahedral geometry. Tetradentate and hexadentate bispidines naturally enforce this exact geometry, leading to stability constants ( logK ) that rival or exceed those of fully enclosed macrocycles (3[3]).

Table 1: Thermodynamic Stability and Primary Applications of Bispidine Complexes

Metal IonLigand DenticityExample LigandStability ( logK )Structural GeometryPrimary Application
Cu(II) TetradentateL1 (N4 donors)~16.0Square PyramidalAziridination Catalysis
Cu(II) HexadentateBispa (N4O2)>18.0Distorted Octahedral 64 Cu PET Imaging
Fe(IV)=O PentadentateL3 (N5 donors)N/A (Reactive)Trigonal BipyramidalC-H Oxidation Catalysis
Bi(III) Hepta/OctadentateL-Hepta (N5O2)>20.0Nonacoordinate 213 Bi Alpha Therapy

Comparative Analysis by Application

A. High-Valent Catalysis: Iron vs. Copper

In industrial organic synthesis, bispidine complexes act as highly efficient catalysts by stabilizing reactive intermediates.

  • Iron-Catalyzed Oxidation: High-valent Fe(IV)=O species are potent oxidants for C-H activation. The rigidity of the pentadentate bispidine ligand is causal to its success: it locks the equatorial plane, preventing the oxo ligand from undergoing bimolecular decay (e.g., forming inactive μ -oxo dimers). This stabilizes the "entatic state," driving efficient hydrogen atom transfer (HAT) (4[4]).

  • Copper-Catalyzed Aziridination: For the transfer of nitrenes to olefins, Cu(I)/Cu(II) bispidine complexes are utilized. Here, the catalytic efficiency is directly correlated to the Cu(II)/Cu(I) redox potential. By substituting the pyridine rings on the bispidine scaffold, chemists can finely tune this redox potential, increasing catalytic turnover by up to 1000-fold (5[5]).

Caption: Logical mapping of bispidine denticity to transition metal applications.

B. Radiopharmaceuticals: 64 Cu PET vs. 213 Bi Alpha Therapy

In nuclear medicine, the chelator must secure the radiometal tightly enough to prevent in vivo transchelation to serum proteins (like ceruloplasmin or transferrin).

  • 64 Cu PET Imaging: Hexadentate bispidines achieve >99% radiochemical yield with 64 Cu at room temperature in just 5 minutes. To attach targeting vectors (e.g., antibodies) without disrupting the metal-binding cavity, bioconjugation is strictly directed to the C9 position of the bispidine backbone. This spatial separation preserves the complex's kinetic inertness (6[6]).

  • 213 Bi Targeted Alpha Therapy (TAT): Bismuth is a much larger ion than copper. First-generation heptadentate and octadentate bispidines have been specifically engineered to encapsulate Bi(III), providing the expanded coordination sphere necessary to prevent the toxic release of radioactive daughter isotopes in vivo (7[7]).

Table 2: Performance Comparison in Radiopharmaceutical Labeling

Chelator TypeTarget IsotopeLabeling ConditionsRadiochemical YieldIn Vivo Stability
Hexadentate Bispidine 64 CuRT, 5 min, pH 5.5>99%Excellent (No transchelation)
Octadentate Bispidine 213 Bi95°C, 15 min, pH 5.5>95%High
Standard DOTA (Ref) 64 Cu40-90°C, 30 min>95%Moderate (Prone to transchelation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental failure.

Protocol A: 64 Cu Radiolabeling and Kinetic Inertness Challenge

Causality Focus: The use of an EDTA challenge creates a thermodynamically rigorous environment. If the bispidine complex is kinetically labile, EDTA will strip the copper. Survival in this assay self-validates the complex's readiness for in vivo injection.

  • Buffer Preparation: Prepare a 0.1 M ammonium acetate buffer and adjust to pH 5.5. Rationale: This pH prevents the precipitation of insoluble Cu(OH) 2​ while ensuring the bispidine amines are sufficiently deprotonated for rapid metal coordination.

  • Radiolabeling: Add 100 MBq of 64 CuCl 2​ to a reaction vial containing 10 µg of the C9-modified bifunctional bispidine ligand in 200 µL of the acetate buffer.

  • Incubation: Incubate at room temperature (25°C) for exactly 5 minutes.

  • Primary QC (Radio-TLC): Spot 1 µL of the mixture on a silica gel TLC plate. Develop with 0.1 M ammonium acetate/EDTA. Free 64 Cu migrates with the solvent front; the intact complex remains at the baseline. Ensure >99% purity.

  • Self-Validation (EDTA Challenge): Mix an aliquot of the purified 64 Cu-bispidine complex with a 1000-fold molar excess of EDTA. Incubate at 37°C for 24 hours. Re-analyze via Radio-HPLC. A single peak corresponding to the intact bispidine complex confirms absolute kinetic inertness.

Caption: Workflow for 64Cu-bispidine radiopharmaceutical bioconjugation and validation.

Protocol B: Iron-Bispidine Catalyzed C-H Oxidation Assay

Causality Focus: Utilizing iodosylbenzene (PhIO) as the terminal oxidant bypasses the formation of unreactive Fe-peroxo dead-ends, directly generating the active Fe(IV)=O species. The inclusion of an internal standard ensures quantitative self-validation.

  • Complex Generation: In a nitrogen-purged glovebox, dissolve 1.0 mM of the pentadentate bispidine ligand and 1.0 mM of Fe(OTf) 2​ in anhydrous acetonitrile. Stir for 30 minutes to form the Fe(II) precursor.

  • Substrate Addition: Add 100 mM of the target substrate (e.g., cyclohexane) and 10 mM of chlorobenzene (Internal Standard). Rationale: Chlorobenzene is inert to oxidation under these conditions and allows for exact GC-MS quantification of volatile products.

  • Oxidation Initiation: Add 10 mM of PhIO to the mixture. Stir vigorously at 25°C for 2 hours.

  • Quenching & Validation: Quench the reaction by passing it through a short silica plug to remove the iron catalyst.

  • GC-MS Analysis: Analyze the filtrate. Calculate the turnover number (TON) by comparing the cyclohexanol/cyclohexanone peak areas against the chlorobenzene internal standard. A mass balance of <95% flags potential over-oxidation or volatile product loss.

References

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI.
  • Bispidine coordination chemistry. Royal Society of Chemistry.
  • Stability Constants: A New Twist in Transition Metal Bispidine Chemistry.
  • Copper−Bispidine Coordination Chemistry: Syntheses, Structures, Solution Properties, and Oxygenation Reactivity.
  • Reversible deprotonation as crucial step in bispidine copper-catalyzed aziridination reaction.
  • Optimization of the Efficiency of Oxidation Catalysts Based on Iron Bispidine Complexes. Semantic Scholar.
  • Versatile Bispidine‐Based Bifunctional Chelators for 64 CuII‐Labelling of Biomolecules. NIH.
  • First‐Generation Bispidine Chelators for 213 BiIII Radiopharmaceutical Applic

Sources

Validation

Comparative Guide to Purity Validation of Synthesized 1,1'-Methylenebis(3-methylpiperidine): GC-MS vs. HPLC-CAD vs. qNMR

Introduction: The Analytical Challenge 1,1'-Methylenebis(3-methylpiperidine) (C₁₃H₂₆N₂, MW: 210.36 g/mol ) is a bis(cycloamine) compound frequently utilized as a 1 and a scaffold in organic synthesis[1]. As a tertiary al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1,1'-Methylenebis(3-methylpiperidine) (C₁₃H₂₆N₂, MW: 210.36 g/mol ) is a bis(cycloamine) compound frequently utilized as a 1 and a scaffold in organic synthesis[1]. As a tertiary aliphatic diamine lacking a conjugated π-system, it presents unique analytical hurdles.

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is inadequate for this molecule without complex 2 (e.g., using 4-toluenesulfonyl chloride)[2]. Furthermore, its basic nitrogen atoms are highly prone to severe peak tailing or split peaks on standard silica-based stationary phases due to secondary interactions with residual silanols[3].

As an application scientist, I emphasize that relying on a single analytical modality for such compounds often leads to false purity reporting. To ensure rigorous quality control, analysts must employ orthogonal techniques. This guide objectively compares three high-performance methodologies—Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with Charged Aerosol Detection (HPLC-CAD), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing actionable, self-validating protocols for each.

Logical Workflow for Purity Validation

PurityWorkflow Start Synthesized 1,1'-Methylenebis (3-methylpiperidine) Split Sample Aliquoting & Preparation Start->Split GCMS GC-MS Analysis (Volatile Impurities) Split->GCMS HPLC HPLC-CAD Analysis (Non-Volatile Salts) Split->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR Data Data Integration & Orthogonal Validation GCMS->Data HPLC->Data qNMR->Data Final Certified Purity Profile Data->Final

Orthogonal workflow for the purity validation of 1,1'-Methylenebis(3-methylpiperidine).

Comparative Methodologies & Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: Given its molecular weight (210.36 g/mol ) and aliphatic nature, 1,1'-Methylenebis(3-methylpiperidine) is sufficiently volatile for GC analysis. GC-MS is highly effective for detecting 4, such as residual synthesis solvents (e.g., dichloromethane) or unreacted 3-methylpiperidine precursors[4].

Experimental Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of MS-grade dichloromethane (DCM).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, split ratio 20:1, injector temperature 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.

  • Self-Validation System: Run a DCM blank prior to the sample to ensure no carryover. The molecular ion [M]⁺ at m/z 210 and characteristic 5 must be verified against theoretical models to confirm peak identity[5].

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)

Causality & Rationale: For non-volatile impurities or inorganic salts, HPLC is required. Because the analyte lacks a strong UV chromophore, a universal detector such as a 6 is employed to quantify impurities without derivatization[6]. To prevent the basic piperidine rings from causing split peaks, 3 and utilizing an end-capped column is critical[3].

Experimental Protocol:

  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Mobile Phase A.

  • Column: End-capped Core-Shell C18 (100 × 2.1 mm, 2.6 µm) to minimize silanol interactions.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Detection: CAD, evaporator temperature set to 35°C, data collection rate 10 Hz.

  • Self-Validation System: Prepare a calibration curve (0.05 to 2.0 mg/mL). Because CAD response is non-linear, apply a quadratic fit or log-log transformation for accurate impurity quantification. Run a diluent blank to confirm no ghost peaks from the TFA ion-pairing agent.

Method C: Quantitative ¹H NMR (qNMR)

Causality & Rationale: 6 provides an absolute mass fraction purity assessment without requiring a reference standard of the analyte itself[6]. It relies entirely on the fundamental principle that the signal area is directly proportional to the number of nuclei.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of 1,1'-Methylenebis(3-methylpiperidine) and ~5.0 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene, which has downfield aromatic signals that do not overlap with the aliphatic piperidine protons) into a vial.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition: 400 or 500 MHz NMR spectrometer. Use a 90° pulse.

  • Self-Validation System: Set the relaxation delay (D1) to at least 30 seconds to ensure complete relaxation of all protons (preventing integration errors). Integrate the distinct methylene bridge protons (singlet, ~2.5-3.0 ppm) against the aromatic protons of the internal standard. Calculate absolute purity based on the molar ratio and precise weights.

Performance Comparison & Experimental Data

The following table summarizes the quantitative performance metrics of the three methodologies when applied to 1,1'-Methylenebis(3-methylpiperidine):

ParameterGC-MS (Method A)HPLC-CAD (Method B)¹H qNMR (Method C)
Primary Utility Volatile impurities, residual solventsNon-volatile impurities, salts, degradation productsAbsolute mass fraction purity
Detection Limit (LOD) ~0.1 µg/mL~1.0 µg/mL~0.5% (w/w)
Quantitation Limit (LOQ) ~0.5 µg/mL~3.0 µg/mL~1.0% (w/w)
Linearity Excellent (R² > 0.999)Non-linear (requires quadratic/log-log fit)Excellent (R² > 0.999)
Reference Standard Required? Yes (for specific impurity quantitation)YesNo (uses independent internal standard)
Key Limitation Thermal degradation of sensitive analytesMobile phase must be strictly volatile (no non-volatile buffers)Lower sensitivity for trace impurities (<0.5%)

Conclusion

Assessing the purity of 1,1'-Methylenebis(3-methylpiperidine) requires overcoming its lack of a UV chromophore and its basic aliphatic nature. While GC-MS offers unparalleled sensitivity for volatile synthesis by-products, it cannot detect non-volatile salts. Conversely, HPLC-CAD captures non-volatile degradation products but requires careful mobile phase optimization to prevent peak tailing. Ultimately, combining these chromatographic techniques with the absolute quantification provided by qNMR establishes a robust, E-E-A-T compliant validation framework for any drug development or coordination chemistry application.

Sources

Comparative

Advanced Mechanistic Validation in Catalytic Pathways: In-Situ Process Analytical Technology (PAT) vs. Traditional Offline Sampling

The Mechanistic Imperative in Drug Development Understanding the exact reaction mechanism of a catalytic cycle is not merely an academic exercise; it is a critical regulatory and operational requirement in modern pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative in Drug Development

Understanding the exact reaction mechanism of a catalytic cycle is not merely an academic exercise; it is a critical regulatory and operational requirement in modern pharmaceutical process development. Identifying the turnover-limiting step, the catalyst resting state, and off-cycle deactivation pathways allows scientists to optimize yields, design out safety hazards, and define robust operational design spaces.

Traditionally, mechanistic validation relied heavily on discrete offline sampling techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). However, the analytical paradigm has shifted toward operando Process Analytical Technology (PAT)—specifically in-situ Fourier Transform Infrared (FTIR) spectroscopy systems like Mettler Toledo's ReactIR. These advanced systems provide continuous, real-time kinetic profiling directly within the reaction vessel[1].

Causality in Analytical Selection: Why Offline Methods Fall Short

The fundamental flaw in relying solely on offline HPLC for mechanistic validation lies in the perturbation of the reaction environment. When a manual aliquot is extracted, it must be quenched, diluted, and often cooled. This process inherently alters the temperature, concentration, and equilibrium of the chemical system[2].

  • The Causality of Signal Loss: Short-lived transient intermediates—often the most critical clues to a reaction mechanism, such as Pd(II)-peroxo complexes or chlorosulfonium ions—have half-lives on the order of seconds to minutes. The time delay inherent in offline sample preparation ensures these species degrade or continue reacting before they ever reach the detector[3][4].

  • The ATR-FTIR Advantage: In-situ FTIR utilizes an Attenuated Total Reflection (ATR) diamond probe inserted directly into the reaction mixture. It measures the absorption of infrared light by specific chemical bonds in the mid-IR "fingerprint" region[1]. Because the measurement occurs without removing mass or altering the temperature, the chemical equilibrium remains perfectly undisturbed. This allows for the direct observation of transient species and provides a true representation of the reaction kinetics[5].

Objective Performance Comparison: In-Situ FTIR vs. Offline HPLC

To objectively evaluate these methodologies for mechanistic studies, we must compare their capabilities in generating actionable, high-fidelity kinetic data.

Analytical ParameterIn-Situ FTIR (e.g., ReactIR)Traditional Offline HPLCMechanistic Impact
Sampling Frequency Continuous (up to 1 spectrum/second)Discrete (typically every 5–30 minutes)Continuous data accurately captures rapid induction periods and initial reaction rates[1].
Intermediate Trapping Detects transient species with half-lives < 1 minMisses unstable species; captures only stable endpointsEssential for identifying the true catalytic resting state and off-cycle degradation[6].
System Perturbation None (Operando ATR diamond sensor)High (Requires quenching, dilution, and cooling)Non-destructive sampling prevents equilibrium shifts and subjective data interpretation[2].
Data Processing Real-time algorithmic deconvolution (e.g., ConcIRT)Post-run chromatographic integrationEnables immediate process safety oversight and dynamic parameter adjustment[1].

Experimental Protocol: Self-Validating Kinetic Profiling

A robust mechanistic study must be a self-validating system. The following methodology details the step-by-step setup for capturing the kinetic profile of a Negishi cross-coupling reaction using in-situ FTIR, ensuring high data integrity and accurate pathway elucidation[7].

Step 1: System Initialization and Background Profiling

  • Insert the ATR-FTIR probe (e.g., DiComp diamond sensor) into a dry, inert reaction vessel.

  • Add the reaction solvent (e.g., anhydrous THF) and establish the target operational temperature (e.g., 20 °C).

  • Acquire a baseline solvent spectrum. Causality: Subtracting the solvent background is critical to isolate the mid-IR vibrations of the active reagents, preventing solvent peak overlap from masking low-concentration intermediates.

Step 2: Reagent Introduction and Reference Acquisition

  • Add the starting material (e.g., 2-bromobenzotrifluoride) to the vessel.

  • Collect a reference spectrum of the pure starting material. Identify the characteristic functional group peak (e.g., the C-Br stretch at 1176 cm⁻¹) for continuous tracking[7].

Step 3: Reaction Initiation and Continuous Data Acquisition

  • Inject the catalytic complex and the transmetalating agent (e.g., Turbo Grignard reagent) to initiate the reaction.

  • Configure the PAT software to capture spectra at 15-second intervals. Causality: High-frequency sampling ensures that the initial rate of consumption and the maximum concentration of the intermediate are recorded before steady-state turnover is achieved[1].

Step 4: Algorithmic Deconvolution and Validation

  • Apply mathematical deconvolution algorithms (such as ConcIRT) to extract pure component spectra from the complex, overlapping mixture without requiring prior calibration[1].

  • Self-Validation Check: Cross-reference the steady-state product concentration derived from the IR profile with an end-of-reaction offline HPLC assay to confirm mass balance and quantitative accuracy[2][7].

Workflow A 1. System Initialization & Probe Insertion B 2. Baseline Spectrum Acquisition (Solvent) A->B C 3. Reagent Injection & Reaction Initiation B->C D 4. Continuous Mid-IR Data Collection C->D E 5. Algorithmic Deconvolution (e.g., ConcIRT) D->E F 6. Kinetic Profile Generation E->F

Fig 1. Self-validating experimental workflow for continuous in-situ FTIR kinetic profiling.

Case Study: Elucidating Catalytic Reaction Pathways

Consider a complex Palladium-catalyzed cross-coupling reaction. Preliminary offline studies often show a delayed onset of product formation, leading to incorrect assumptions about catalyst activation.

When monitored via operando FTIR, researchers can track the exact moment the Pd(0) precatalyst undergoes oxidative addition. Because the ATR probe captures the vibrational changes in real-time, the accumulation of the Pd(II) intermediate can be quantified[3]. If the transmetalation step is slow, the FTIR profile will show a distinct buildup of this Pd(II) species, unequivocally identifying it as the catalyst resting state. Furthermore, if the intermediate begins to decay without a corresponding increase in the final product, the system immediately flags an off-cycle deactivation pathway[6][8].

Pathway Pd0 Pd(0) Precatalyst (Resting State) OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd + Ar-X TransMet Transmetalation Intermediate OxAdd->TransMet + R-M Deact Off-Cycle Deactivation Species OxAdd->Deact Degradation Pathway RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Ar-R

Fig 2. Pd-catalyzed cross-coupling mechanistic pathway highlighting transient intermediates.

Conclusion

For researchers and drug development professionals, the transition from discrete offline sampling to continuous in-situ PAT is not merely an operational upgrade; it is a mechanistic necessity. While offline HPLC remains the gold standard for final purity and yield determination, it is fundamentally ill-equipped for kinetic profiling. In-situ FTIR systems provide the unperturbed, high-frequency data required to validate reaction pathways, optimize catalytic turnover, and ensure process safety.

References

  • Mettler Toledo ReactIR In Situ Reaction Analysis Source: taawon.com URL:1

  • Mechanistic Basis for Efficient, Site-Selective, Aerobic Catalytic Turnover in Pd-Catalyzed C–H Imidoylation of Heterocycle-Containing Molecules Source: nih.gov (PMC) URL:3

  • Reaction Mechanisms & Pathway | Overview and Examples Source: mt.com URL:5

  • Mechanistic Insight into Catalytic Redox-Neutral C–H Bond Activation Involving Manganese(I) Carbonyls Source: acs.org (JACS) URL:8

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools Source: researchgate.net URL:4

  • Operando monitoring of mechanisms and deactivation of molecular catalysts Source: rsc.org (Green Chemistry) URL:6

  • Development of an automated kinetic profiling system with online HPLC for reaction optimization Source: rsc.org URL:2

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction Source: acs.org (OPRD) URL:7

Sources

Safety & Regulatory Compliance

Safety

1,1'-Methylenebis(3-methylpiperidine) proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic amines requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's physicochemical behavior. 1,1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic amines requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's physicochemical behavior. 1,1'-Methylenebis(3-methylpiperidine) (CAS: 68922-17-8) is a gem-diamine characterized by two piperidine rings linked by a methylene bridge. This structure dictates its high lipophilicity, strong basicity, and aggressive corrosivity.

When developing disposal and operational plans for this compound, we must design protocols that account for its rapid membrane permeability (toxicity) and its potential for violent exothermic reactions with incompatible chemicals. This guide provides drug development professionals and researchers with a self-validating, structurally grounded framework for the safe handling and disposal of this specific gem-diamine.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand the causality behind its hazards. 1,1'-Methylenebis(3-methylpiperidine) acts as a strong organic base due to the lone electron pairs on its nitrogen atoms.

  • Corrosivity & Toxicity: Because it is highly lipophilic, it rapidly penetrates the lipid bilayers of human skin and respiratory mucosa, carrying its high pH directly into tissues. This causes immediate, severe chemical burns and systemic toxicity[1].

  • Reactivity: If this amine is inadvertently mixed with strong acids or oxidizers in a waste container, the resulting acid-base neutralization or oxidation is highly exothermic. This rapid heat generation can boil the solvent, vaporize the amine, and cause the sealed waste container to over-pressurize and rupture[2].

Quantitative Safety & Logistical Data

To streamline laboratory safety planning, the critical physicochemical and hazard parameters are summarized below.

Table 1: Physicochemical & Hazard Profile

Property / Hazard Value / Classification Operational Implication
CAS Number 68922-17-8 Unique identifier for EH&S inventory tracking.
Chemical Class Gem-diamine (Organic Amine) Highly basic; requires strict segregation from acids.
GHS Classification Cat 1B Corrosive, Cat 3 Toxic Mandates heavy-duty nitrile gloves and respiratory PPE.
Vapor Pressure Moderate at 20°C Must be handled exclusively inside a certified fume hood.

| Incompatibilities | Acids, oxidizers, acid chlorides | High risk of violent exothermic reaction or fire. |

Part 2: Standard Operating Procedure (SOP) for Hazardous Waste Disposal

The following step-by-step methodology ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for toxic and corrosive wastes[3].

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste jug.

  • Causality: Strong organic bases can slowly etch standard borosilicate glass over time, potentially compromising the container's structural integrity. HDPE is shatterproof and chemically inert to basic amines.

Step 2: Chemical Segregation

  • Action: Ensure the waste stream is strictly dedicated to basic organic waste. Do not mix with halogenated solvents, acids, or peroxides.

  • Causality: Segregation prevents exothermic neutralizations. Mixing amines with halogenated solvents (like chloroform) under basic conditions can also generate highly reactive and explosive carbene intermediates.

Step 3: Volume Management & Self-Validation

  • Action: Transfer the chemical into the waste container, filling it to no more than 80% capacity.

  • Self-Validating Check: After sealing the container, lightly touch the exterior of the HDPE jug with a gloved hand. If the container feels warm, an incompatible cross-contamination has occurred. Immediately uncap the container inside the fume hood to vent pressure and notify Environmental Health & Safety (EH&S).

Step 4: RCRA Labeling & Storage

  • Action: Affix a hazardous waste label immediately. Mark the hazards as "Toxic" and "Corrosive (Basic)." Store the container in a designated Satellite Accumulation Area (SAA) within a secondary polyethylene spill tray.

G Gen Waste Generation 1,1'-Methylenebis(3-methylpiperidine) Seg Chemical Segregation Isolate from Acids & Oxidizers Gen->Seg Cont Primary Containment Use HDPE or PTFE Jugs Seg->Cont Lab RCRA Labeling Mark as Corrosive/Toxic Cont->Lab Stor Satellite Accumulation Secondary Containment Area Lab->Stor Pick EH&S / EPA-Certified Hazardous Waste Pickup Stor->Pick

Figure 1: Standard workflow for the segregation and disposal of gem-diamine waste.

Part 3: Accidental Release & Spill Mitigation Protocol

In the event of a spill, standard laboratory cleanup methods (like using paper towels) are dangerous. The high surface area of paper combined with the strong basicity of the amine can lead to spontaneous combustion.

Step-by-Step Spill Response:

  • Assessment & Evacuation: Determine the spill volume. For spills > 1 Liter outside a fume hood, evacuate the lab immediately, close the doors, and call the HazMat team[4].

  • PPE Donning (For spills < 1 Liter): Responders must equip a NIOSH-approved respirator with organic vapor cartridges, heavy-duty butyl rubber gloves (nitrile may degrade rapidly under concentrated amine exposure), and a chemical splash apron[5].

  • Ventilation & Isolation: Ensure the fume hood sash is fully open to maximize exhaust. Eliminate all potential ignition sources (hot plates, stirrers), as piperidine derivatives can form explosive vapor-air mixtures[5].

  • Inert Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust or paper.

  • Collection: Use non-sparking polypropylene scoops to collect the saturated absorbent. Place it into a solid hazardous waste bucket, seal tightly, and label for immediate EH&S pickup.

SpillLogic Spill Accidental Spill Detected Assess Assess Spill Volume Spill->Assess Major Major Spill (> 1L) Evacuate & Call HazMat Assess->Major > 1L Minor Minor Spill (< 1L) Don PPE (Respirator/Gloves) Assess->Minor < 1L Vent Ventilate Area & Remove Ignition Sources Minor->Vent Absorb Apply Inert Absorbent (Sand/Vermiculite ONLY) Vent->Absorb Dispose Collect in Sealed Container for EH&S Disposal Absorb->Dispose

Figure 2: Decision matrix and response logic for gem-diamine chemical spills.

References

  • Purdue University. "Chemical Hygiene Plan and Hazardous Materials Manual". Retrieved from: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings". Retrieved from:[Link]

  • UMass Lowell. "CHEMICAL HYGIENE PLAN". Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1,1'-Methylenebis(3-methylpiperidine)

Ultimate Safety and Operational Guide: Handling 1,1'-Methylenebis(3-methylpiperidine) As a Senior Application Scientist, I frequently see laboratories treat all organic amines with a generalized safety protocol. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Ultimate Safety and Operational Guide: Handling 1,1'-Methylenebis(3-methylpiperidine)

As a Senior Application Scientist, I frequently see laboratories treat all organic amines with a generalized safety protocol. However, handling 1,1'-Methylenebis(3-methylpiperidine) (CAS: 68922-17-8) requires a more nuanced approach. This compound is not just an organic base; it is a gem-diamine (an aminal)[1][2]. This specific structural feature dictates highly specific personal protective equipment (PPE), handling, and spill-response strategies to prevent hazardous degradation.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals who require uncompromising safety and chemical integrity.

Physicochemical Hazard Profile

To understand the why behind our PPE and operational choices, we must first analyze the chemical's intrinsic properties and degradation pathways.

Property / HazardData / ClassificationOperational Implication
Chemical Identity 1,1'-Methylenebis(3-methylpiperidine)Aminal structure; sensitive to acidic and aqueous environments[2][3].
CAS Number 68922-17-8Essential for accurate SDS tracking and waste labeling[4].
Hazard Classification Irritant (Xi); R36/37/38Causes severe irritation to eyes, respiratory system, and skin[4].
Hydrolysis Products 3-Methylpiperidine + FormaldehydeCritical Hazard: Acidic conditions rapidly cleave the molecule, releasing toxic formaldehyde gas[3][5].

Core PPE Requirements: A Self-Validating Defense System

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[6], PPE must be selected based on a rigorous hazard assessment. The following system is designed specifically for aminal handling.

  • Hand Protection (Permeation Resistance):

    • Protocol: Use heavy-duty Nitrile (minimum 8 mil) for incidental contact. For extended handling or bulk transfers, Butyl rubber or multi-layer laminate gloves (e.g., Ansell AlphaTec®) are mandatory[7].

    • Causality: Amines are notorious for rapidly permeating standard latex. The non-polar organic regions of the piperidine rings allow the molecule to diffuse through natural rubber matrices, while its basicity degrades less robust polymers, leading to unseen dermal exposure[7].

  • Eye and Face Protection:

    • Protocol: ANSI Z87.1-certified chemical splash goggles are the absolute minimum. A full face shield must be added during pressurized Schlenk transfers[8][9].

    • Causality: Amine vapors and liquids are highly corrosive to ocular tissue. Exposure causes localized disruption of the corneal lipid layer, leading to severe irritation, corneal edema, and "glaucopsia" (a temporary blue-grey haze in vision common with piperidine derivatives)[4].

  • Respiratory & Engineering Controls:

    • Protocol: All handling must occur within a certified chemical fume hood (face velocity 80–100 fpm).

    • Causality: While the intact aminal has a moderate vapor pressure, ambient moisture or accidental acidification will trigger hydrolysis, releasing highly volatile 3-methylpiperidine and carcinogenic formaldehyde gas directly into the breathing zone[3][5].

  • Body Protection:

    • Protocol: A flame-resistant (FR) lab coat with knit cuffs, fully buttoned, combined with closed-toe, non-porous footwear[8].

Operational Workflow & Handling Protocol

AminalSafety Start Pre-Operation: Verify Hood & PPE Transfer Inert Transfer (Avoid Moisture) Start->Transfer Reaction Reaction Execution (Base-Compatible) Transfer->Reaction Spill Spill Event? Transfer->Spill Waste Waste Segregation (Basic Organic) Reaction->Waste Reaction->Spill Absorb Inert Absorbent (NO ACIDS!) Spill->Absorb Yes Absorb->Waste

Operational and spill-response workflow for handling 1,1'-Methylenebis(3-methylpiperidine).

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood sash is positioned at the correct working height. Verify that no acidic reagents (e.g., HCl, Lewis acids) are open in the same workspace.

  • Anhydrous Dispensing: Because 1,1'-Methylenebis(3-methylpiperidine) is an aminal, ambient moisture can initiate slow hydrolysis. Purge the reaction vessel with inert gas (N2 or Ar). Transfer the reagent using a gas-tight syringe or cannula to prevent atmospheric exposure[3].

  • Reaction Execution: Maintain basic or strictly neutral conditions during the reaction. Monitor for exothermic spikes if the aminal is introduced to strong electrophiles.

  • Equipment Decontamination: Rinse all transfer equipment (syringes, spatulas) with a non-polar solvent (e.g., hexanes or toluene) before washing with water. Causality: Direct aqueous washing of concentrated aminal residues can generate localized formaldehyde byproducts[5].

Emergency Response & Spill Management

CRITICAL SCIENTIFIC CAUSALITY IN SPILL RESPONSE: Standard laboratory spill kits often contain weak acids (e.g., citric acid or sodium bisulfate) designed to neutralize basic amine spills. Do NOT use acidic neutralizers on 1,1'-Methylenebis(3-methylpiperidine).

Because it is an aminal, it undergoes rapid acid-catalyzed hydrolysis[3]. Introducing an acid will cleave the methylene bridge, releasing volatile 3-methylpiperidine and toxic formaldehyde gas into the environment, exponentially escalating the inhalation hazard[5].

Correct Spill Protocol:

  • Evacuate & Isolate: Alert personnel and ensure the fume hood is running at maximum exhaust.

  • Absorb: Cover the spill exclusively with chemically inert absorbents (e.g., vermiculite, dry sand, or universal polypropylene pads).

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene container.

  • Label: Mark immediately as "Hazardous Waste: Basic Organic Aminal Spill - DO NOT MIX WITH ACID".

Disposal Plan

Improper waste segregation of aminals is a leading cause of pressurized container ruptures in laboratories.

Step-by-Step Disposal:

  • Segregation: Collect all 1,1'-Methylenebis(3-methylpiperidine) waste in a dedicated, clearly labeled "Basic Organic Waste" container.

  • Chemical Incompatibility Check: Strictly isolate this waste stream from acidic waste. Causality: Mixing will cause violent exothermic neutralization and rapid aminal hydrolysis, pressurizing the sealed waste container with formaldehyde gas[3].

  • Labeling & Storage: Label the container with the full chemical name, CAS 68922-17-8, and Corrosive/Irritant pictograms[4]. Store in a ventilated, secondary containment tray until your Environmental Health and Safety (EHS) department retrieves it.

References

  • [US EPA SRS][Piperidine, 1,1'-methylenebis1[1]

  • [PubChemLite]2[2]

  • [ChemicalBook]4[4]

  • [NC State EHS] 8[8]

  • [Clarion Safety] 9[9]

  • [MasterControl] 6[6] 7.[Ansell / IPPWA] 7[7]

  • [MDPI] 3[3]

  • [ACS Publications] 5[5]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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